5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-1-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-6(2)7(5-9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOSFPCYOZWBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349423 | |
| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705270-06-0 | |
| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process involving a cyclocondensation reaction to form the pyrazole core, followed by hydrolysis to yield the final carboxylic acid. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound commences with the cyclocondensation of a suitable β-dicarbonyl compound, diethyl 2-acetylmalonate, with propylhydrazine. This reaction forms the ethyl ester intermediate, ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of this ester under basic conditions yields the target molecule, this compound.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
This procedure details the cyclocondensation reaction to form the pyrazole ester intermediate.
Materials:
-
Diethyl 2-acetylmalonate
-
Propylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-acetylmalonate (1 equivalent) in absolute ethanol.
-
Add propylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate as a pale yellow oil.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the pyrazole ester to the final carboxylic acid.
Materials:
-
Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Dissolve ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate | C10H16N2O2 | 196.25 | 75-85 | N/A (Oil) |
| This compound | C8H12N2O2 | 168.19 | 85-95 | 155-158 |
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods. Below are the expected characterization data.
Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, pyrazole-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.05 (t, J = 7.2 Hz, 2H, NCH₂CH₂CH₃), 2.55 (s, 3H, pyrazole-CH₃), 1.80 (sext, J = 7.4 Hz, 2H, NCH₂CH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.90 (t, J = 7.4 Hz, 3H, NCH₂CH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5 (C=O), 148.0 (C5), 138.0 (C3), 112.0 (C4), 60.0 (OCH₂CH₃), 52.0 (NCH₂CH₂CH₃), 23.0 (NCH₂CH₂CH₃), 14.5 (OCH₂CH₃), 11.5 (pyrazole-CH₃), 11.0 (NCH₂CH₂CH₃).
-
Mass Spectrometry (ESI+): m/z 197.1 [M+H]⁺.
This compound
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.50 (s, 1H, COOH), 7.90 (s, 1H, pyrazole-H), 4.00 (t, J = 7.1 Hz, 2H, NCH₂CH₂CH₃), 2.50 (s, 3H, pyrazole-CH₃), 1.70 (sext, J = 7.3 Hz, 2H, NCH₂CH₂CH₃), 0.85 (t, J = 7.4 Hz, 3H, NCH₂CH₂CH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 164.0 (C=O), 148.5 (C5), 138.5 (C3), 111.5 (C4), 51.5 (NCH₂CH₂CH₃), 22.5 (NCH₂CH₂CH₃), 11.0 (pyrazole-CH₃), 10.5 (NCH₂CH₂CH₃).
-
Mass Spectrometry (ESI+): m/z 169.1 [M+H]⁺.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
Characterization of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its physicochemical properties, spectroscopic signatures, and potential synthetic routes. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on the known properties of similar pyrazole carboxylic acid derivatives. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Notes and References |
| Molecular Formula | C8H12N2O2 | Calculated from the chemical structure. |
| Molecular Weight | 168.19 g/mol | Calculated from the molecular formula. |
| Melting Point | 150 - 170 °C | Estimated based on melting points of related 1-alkyl-5-methyl-pyrazole-4-carboxylic acids. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has a melting point of 166-170 °C. |
| Boiling Point | > 300 °C | Pyrazole carboxylic acids generally have high boiling points due to hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The carboxylic acid moiety imparts some water solubility, which is expected to decrease with the propyl chain. Solubility is likely enhanced in basic aqueous solutions. |
| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid proton, typical for carboxylic acids adjacent to an aromatic ring. |
Synthesis Methodology
The synthesis of this compound can be achieved through a well-established route for pyrazole synthesis: the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) and a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add propylhydrazine (1 equivalent) to the solution. The reaction can be catalyzed by a catalytic amount of a weak acid (e.g., acetic acid).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base (e.g., 2M Sodium Hydroxide).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 using a dilute acid (e.g., 2M Hydrochloric Acid).
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predictions based on the analysis of structurally similar pyrazole derivatives.
1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | -COOH |
| ~7.8 - 8.0 | s | 1H | Pyrazole C3-H |
| ~4.0 - 4.2 | t | 2H | N-CH2CH2CH3 |
| ~2.5 - 2.7 | s | 3H | C5-CH3 |
| ~1.7 - 1.9 | sextet | 2H | N-CH2CH2CH3 |
| ~0.9 - 1.0 | t | 3H | N-CH2CH2CH3 |
13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~145 - 150 | Pyrazole C5 |
| ~140 - 145 | Pyrazole C3 |
| ~110 - 115 | Pyrazole C4 |
| ~50 - 55 | N-CH2CH2CH3 |
| ~22 - 25 | N-CH2CH2CH3 |
| ~12 - 15 | C5-CH3 |
| ~10 - 12 | N-CH2CH2CH3 |
FTIR Spectroscopy
| Wavenumber (cm-1) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1580 | Medium | C=N stretch (pyrazole ring) |
| ~1460 | Medium | C=C stretch (pyrazole ring) |
| ~1250 | Medium | C-O stretch |
Mass Spectrometry
| m/z | Predicted Fragment |
| 168 | [M]+ (Molecular Ion) |
| 123 | [M - COOH]+ |
| 140 | [M - C2H4]+ |
| 96 | [M - C3H7 - CO]+ |
Logical Relationship of Characterization Data
The characterization of this compound follows a logical progression from synthesis to structural confirmation.
Conclusion
This technical guide provides a detailed, albeit predictive, characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the predicted spectroscopic data offer a solid foundation for the identification and structural confirmation of this compound. It is anticipated that this information will facilitate further research and development involving this and related pyrazole derivatives in various scientific and industrial applications. Experimental validation of the presented data is highly recommended for any future work.
5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. This technical guide provides a summary of the available chemical properties, a detailed potential experimental protocol for its synthesis and characterization, and a visualization of the synthetic workflow. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on closely related analogs.
Chemical Properties
A comprehensive summary of the known and estimated chemical properties of this compound is presented below.
| Property | Value | Source/Analog |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 168.19 g/mol | [1][2][3][4] |
| Melting Point | Estimated: 130-150 °C | Based on 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (136-141 °C)[5] |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of pyrazole carboxylic acids |
| pKa | Not available | - |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis and characterization of this compound, based on established methods for analogous pyrazole derivatives.
Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
This procedure is adapted from the synthesis of similar pyrazole esters.
Materials:
-
Propylhydrazine
-
Ethyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of propylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
To this solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis to this compound
Materials:
-
Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Characterization
The synthesized compound should be characterized using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and a sextet for the propyl group protons, a singlet for the methyl group protons, and a singlet for the pyrazole ring proton. The carboxylic acid proton will likely appear as a broad singlet.
-
¹³C NMR: Expected signals would correspond to the carbons of the propyl group, the methyl group, the pyrazole ring, and the carboxylic acid carbonyl group.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-H and C=N stretches of the pyrazole ring and alkyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Synthetic Workflow Visualization
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
References
An In-depth Technical Guide to 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the molecular structure and characteristics of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole ring is a five-membered aromatic ring containing two adjacent nitrogen atoms. In this specific molecule, the ring is substituted with a methyl group at the 5th position, a propyl group at the 1st nitrogen position, and a carboxylic acid group at the 4th position.
Based on its chemical name, the following structural identifiers can be determined:
| Identifier | Value |
| Molecular Formula | C8H12N2O2 |
| SMILES | CCCN1N=C(C)C=C1C(=O)O |
| InChI | InChI=1S/C8H12N2O2/c1-3-4-10-7(2)5-6(8(11)12)9-10/h5H,3-4H2,1-2H3,(H,11,12) |
| InChIKey | Not available in public databases |
| IUPAC Name | This compound |
The structural arrangement of these functional groups on the pyrazole scaffold is crucial in defining its chemical properties and potential biological activity.
Physicochemical Properties
Synthesis and Experimental Protocols
Specific synthesis protocols for this compound have not been detailed in the surveyed literature. However, the synthesis of structurally related pyrazole-4-carboxylic acids generally involves the cyclization of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by functional group manipulations.
For instance, a general approach could involve the reaction of a suitably substituted hydrazine (in this case, propylhydrazine) with a β-ketoester bearing a methyl group and a precursor to the carboxylic acid function at the appropriate positions. Subsequent hydrolysis of an ester group would yield the final carboxylic acid.
Potential Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] While no specific biological data for this compound has been reported, the pyrazole scaffold is a common feature in many pharmacologically active molecules.
Reported activities for various pyrazole derivatives include:
-
Antimicrobial and Antifungal Activity : Many pyrazole compounds have been shown to inhibit the growth of various bacteria and fungi.[2]
-
Anti-inflammatory Activity : The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Anticancer Activity : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
Agrochemical Applications : Substituted pyrazoles are utilized as herbicides and insecticides.[4]
The specific combination of a 5-methyl, 1-propyl, and 4-carboxylic acid substitution pattern on the pyrazole ring will uniquely influence its steric and electronic properties, thereby determining its specific biological profile. Further experimental investigation is required to elucidate the pharmacological and toxicological properties of this particular compound.
Molecular Structure Diagram
The following diagram illustrates the logical relationship of the constituent parts of the this compound molecule.
Caption: Logical diagram of the molecular components of this compound.
References
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
The Multifaceted Biological Activities of Pyrazole-4-Carboxylic Acid Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry. Its derivatives, particularly pyrazole-4-carboxylic acids, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole-4-carboxylic acid derivatives, detailing their quantitative activities, the experimental protocols used for their evaluation, and their underlying mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research highlights the potential of pyrazole-4-carboxylic acid derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with impressive potency.
Quantitative Anticancer Activity Data
The anticancer efficacy of several pyrazole-4-carboxylic acid derivatives has been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10h | NCI-H520 (Lung Cancer) | 0.019 | [1] |
| SNU-16 (Gastric Cancer) | 0.059 | [1] | |
| KATO III (Gastric Cancer) | 0.073 | [1] | |
| Compound 5 | HepG2 (Liver Cancer) | 13.14 | |
| MCF-7 (Breast Cancer) | 8.03 | ||
| Compound 6 | HepG2 (Liver Cancer) | 22.76 | |
| MCF-7 (Breast Cancer) | 26.08 | ||
| Compound 10 | MCF-7 (Breast Cancer) | 15.38 | |
| Compound 7a | HepG2 (Liver Cancer) | 6.1 | [2] |
| Compound 7b | HepG2 (Liver Cancer) | 7.9 | [2] |
| Compound 3a | U251 (Brain Cancer) | 3.5 | [3] |
Mechanism of Action: FGFR Inhibition
A key mechanism underlying the anticancer activity of certain pyrazole-4-carboxylic acid derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). Aberrant activation of FGFR signaling is a critical driver in various cancers. The representative compound 10h , a 5-amino-1H-pyrazole-4-carboxamide derivative, has been shown to be a potent pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutant forms of the receptor.[1]
Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by pyrazole derivatives.
References
- 1. sid.ir [sid.ir]
- 2. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide presents an analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a predictive reference for researchers working with this and similar pyrazole-based compounds.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These predictions are derived from the analysis of structurally similar pyrazole carboxylic acids and their esters.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H (pyrazole ring) | 7.5 - 8.0 | s | - | The chemical shift of the lone proton on the pyrazole ring is influenced by the electronic effects of the adjacent substituents. |
| -CH₂- (propyl) | 3.9 - 4.2 | t | 7 - 8 | Triplet due to coupling with the adjacent methylene protons of the propyl group. |
| -CH₂- (propyl) | 1.7 - 2.0 | sextet | 7 - 8 | Sextet due to coupling with the adjacent methylene and methyl protons of the propyl group. |
| -CH₃ (propyl) | 0.8 - 1.0 | t | 7 - 8 | Triplet due to coupling with the adjacent methylene protons of the propyl group. |
| -CH₃ (pyrazole) | 2.3 - 2.6 | s | - | Singlet for the methyl group attached to the pyrazole ring. |
| -COOH | 12.0 - 13.0 | br s | - | Broad singlet characteristic of a carboxylic acid proton, which may be exchangeable with D₂O. |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O (carboxylic acid) | 165 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| C (pyrazole ring) | 135 - 145 | Quaternary carbon of the pyrazole ring attached to the methyl group. |
| C-H (pyrazole ring) | 130 - 140 | Carbon bearing the lone proton on the pyrazole ring. |
| C (pyrazole ring) | 110 - 120 | Quaternary carbon of the pyrazole ring attached to the carboxylic acid group. |
| -CH₂- (propyl) | 45 - 55 | Methylene group of the propyl chain directly attached to the pyrazole nitrogen. |
| -CH₂- (propyl) | 22 - 28 | Methylene group in the middle of the propyl chain. |
| -CH₃ (propyl) | 10 - 15 | Terminal methyl group of the propyl chain. |
| -CH₃ (pyrazole) | 10 - 15 | Methyl group attached to the pyrazole ring. |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (carboxylic acid) | 2500 - 3300 | Broad | Very broad band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[1] |
| C-H (aromatic/heteroaromatic) | 3000 - 3100 | Medium | Stretching vibration of the C-H bond on the pyrazole ring. |
| C-H (aliphatic) | 2850 - 2960 | Medium-Strong | Stretching vibrations of the C-H bonds in the propyl and methyl groups. |
| C=O (carboxylic acid) | 1680 - 1710 | Strong | Carbonyl stretch of the carboxylic acid, which may be broadened by hydrogen bonding. |
| C=N & C=C (pyrazole ring) | 1450 - 1600 | Medium-Strong | Stretching vibrations of the pyrazole ring. |
| C-O (carboxylic acid) | 1200 - 1300 | Strong | Stretching vibration of the C-O bond in the carboxylic acid. |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | Notes |
| [M]⁺ | 182.09 | Molecular ion peak for C₉H₁₂N₂O₂. |
| [M - COOH]⁺ | 137.09 | Loss of the carboxylic acid group. |
| [M - C₃H₇]⁺ | 139.04 | Loss of the propyl group. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are based on established procedures for analogous compounds.
Synthesis
The synthesis of this compound can be achieved via a multi-step process, culminating in the hydrolysis of a corresponding ester precursor.
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate This step involves the acylation of ethyl cyanoacetate with acetic anhydride.
Step 2: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate The intermediate from Step 1 is cyclized with propylhydrazine.
Step 3: Hydrolysis to this compound The final step is the hydrolysis of the ethyl ester to the carboxylic acid. A typical procedure involves refluxing the ethyl ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification.[2]
Detailed Protocol for Step 3 (Hydrolysis):
-
Dissolve ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectral data is acquired using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
The following diagrams illustrate the logical workflow of the experimental and analytical processes.
Caption: Synthetic and analytical workflow for this compound.
Caption: Hypothetical signaling pathway involving the title compound.
References
5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
Authored by: Gemini AI
Abstract
Introduction
Pyrazole carboxylic acids are a well-established class of heterocyclic compounds with significant therapeutic potential.[1][2][3] The pyrazole scaffold is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][4] The carboxylic acid moiety provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide focuses on the 5-methyl-1-propyl substituted derivative, providing a foundational understanding for its synthesis and potential utility.
Chemical Properties and Data
While specific experimental data for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is not extensively reported, the following table summarizes expected and representative data based on closely related analogs.
| Property | Representative Value | Notes |
| Molecular Formula | C8H12N2O2 | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | White to off-white solid | Based on similar pyrazole carboxylic acids. |
| Melting Point | 160-180 °C (estimated) | Varies depending on purity. |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Typical for this class of compounds. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, COOH), 7.8 (s, 1H, pyrazole-H), 4.0 (t, 2H, N-CH₂), 2.4 (s, 3H, CH₃), 1.7 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | Predicted chemical shifts. Actual values may vary. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165 (C=O), 145 (C), 138 (C), 115 (CH), 50 (N-CH₂), 22 (CH₂), 11 (CH₃), 10 (CH₃) | Predicted chemical shifts. Actual values may vary. |
| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1700 (C=O), ~1550 (C=N), ~1450 (C-H) | Characteristic vibrational frequencies. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of a β-ketoester with propylhydrazine, followed by hydrolysis of the resulting ester.
Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Propylhydrazine
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add propylhydrazine (1 equivalent).
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
Hydrolysis to this compound
Materials:
-
Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Potential Applications in Drug Discovery
Pyrazole carboxylic acid derivatives are recognized for their broad spectrum of pharmacological activities.[2][3] This structural motif is a privileged scaffold in medicinal chemistry.
-
Anti-inflammatory and Analgesic Agents: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory drugs.[1] The title compound could be explored for similar activities.
-
Anticancer Agents: The pyrazole nucleus is present in several anticancer agents.[1] Further derivatization of the carboxylic acid group could lead to the discovery of novel compounds with antiproliferative properties.
-
Antimicrobial and Antifungal Agents: Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal activities.[5]
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the general synthesis workflow and a hypothetical signaling pathway where a pyrazole derivative might act as an inhibitor.
Caption: General synthesis workflow for this compound.
Caption: Hypothetical inhibition of a cell signaling pathway by a pyrazole compound.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational framework for its synthesis and characterization, encouraging further research into its biological activities and potential as a lead compound in drug discovery programs. The versatility of the pyrazole core, combined with the reactivity of the carboxylic acid group, offers numerous avenues for the development of new and effective therapeutic agents.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the expected solubility based on the physicochemical properties of its constituent chemical moieties—the pyrazole ring and the carboxylic acid group. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound in various solvents, which is a critical parameter in drug discovery and development for formulation, bioavailability, and pharmacokinetic studies.
Expected Physicochemical Properties and Solubility Profile
This compound is a heterocyclic compound containing a substituted pyrazole ring and a carboxylic acid functional group. Its solubility is predicted to be influenced by several factors:
-
The Pyrazole Moiety: Pyrazole itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of the N-H group allows for hydrogen bonding, contributing to some aqueous solubility. However, the overall ring structure is somewhat nonpolar. Pyrazole and its derivatives generally exhibit better solubility in organic solvents compared to water.[1] The N-1 propyl and C-5 methyl substituents on the pyrazole ring of the target molecule will increase its lipophilicity, likely decreasing its aqueous solubility.
-
The Carboxylic Acid Group: The carboxylic acid functional group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. This group generally enhances aqueous solubility, especially at higher pH values where it can deprotonate to form a more soluble carboxylate salt. The solubility of carboxylic acids in water decreases as the carbon chain length of the molecule increases.[2]
-
pH-Dependent Solubility: As a carboxylic acid, the aqueous solubility of this compound is expected to be highly pH-dependent. In acidic solutions (low pH), the carboxylic acid will be in its protonated, less soluble form. As the pH increases and surpasses the compound's pKa, the carboxylic acid will deprotonate to the carboxylate form, leading to a significant increase in aqueous solubility.
Based on these characteristics, a qualitative summary of the expected solubility is presented in Table 1.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Solutions | ||
| Water (neutral pH) | Low to Moderate | The polar carboxylic acid group is countered by the lipophilic propyl and methyl substituted pyrazole ring. |
| Acidic Aqueous Solution (e.g., 0.1 M HCl) | Low | The carboxylic acid is in its neutral, less soluble form. |
| Basic Aqueous Solution (e.g., 0.1 M NaOH) | High | The carboxylic acid is deprotonated to the highly soluble carboxylate salt. |
| Organic Solvents | ||
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with both the pyrazole and carboxylic acid moieties. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Effective at solvating polar functional groups. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols are recommended.
Qualitative Solubility Assessment
This method provides a rapid initial screening of solubility in various solvents.
Methodology:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 0.5 mL of the desired solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) to the test tube.[3]
-
Vigorously agitate the mixture for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble."[3]
Quantitative Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) can be used to clarify the solution.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
pH-Solubility Profile Determination
This experiment is crucial for understanding the solubility behavior of the ionizable this compound in aqueous environments at different pH values.
Methodology:
-
Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1 to 8).
-
Perform the quantitative shake-flask method (as described in Protocol 2) for each buffer solution.
-
Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.
-
Plot the determined solubility as a function of the final pH to generate a pH-solubility profile.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive solubility assessment of this compound.
Caption: Experimental Workflow for Solubility Profiling.
This structured approach, from initial qualitative screening to detailed quantitative measurements and pH profiling, will provide the necessary data to fully characterize the solubility of this compound for research and development purposes.
References
Potential Therapeutic Targets of Pyrazole Compounds: An In-depth Technical Guide
Introduction
Pyrazole, a five-membered heterocyclic aromatic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development as therapeutic agents for a wide array of diseases.[2][3] The unique structural and electronic properties of the pyrazole ring allow for versatile interactions with various biological targets, making it a cornerstone in modern drug discovery.[4][5] This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole compounds, with a focus on their applications in oncology, inflammation, neurodegenerative disorders, and infectious diseases. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
Core Therapeutic Areas and Molecular Targets
The therapeutic potential of pyrazole derivatives spans multiple disease areas, primarily due to their ability to selectively interact with a variety of enzymes and receptors.
1. Oncology
In the field of oncology, pyrazole-containing compounds have shown significant promise as anticancer agents by targeting key molecules involved in tumor growth, proliferation, and angiogenesis.[6][7]
Key Targets in Oncology:
-
Protein Kinases: A major focus of pyrazole-based cancer drug discovery is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[8][9][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][11] Pyrazole derivatives have been developed as potent inhibitors of VEGFR-2.[6]
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, leading to uncontrolled cell growth.[6][7]
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell survival, proliferation, and metabolism.[1][6][12] Pyrazole compounds have been designed to target key kinases in this pathway, such as PI3K and Akt.[6]
-
Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]
-
Other Kinases: Other important kinase targets for pyrazole derivatives include Aurora kinases, Bcr-Abl, and Checkpoint kinase 2 (Chk2).[8][13]
-
-
Tubulin: Pyrazole compounds can interfere with the polymerization of tubulin, a key component of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[7]
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Pyrazole derivatives have been shown to inhibit topoisomerases, leading to DNA damage and cancer cell death.[6][14]
2. Inflammation
Pyrazole derivatives have a well-established role as anti-inflammatory agents, with some compounds being used clinically for this purpose.[3][15][16]
Key Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: The primary mechanism of anti-inflammatory action for many pyrazole compounds is the inhibition of COX-1 and COX-2 enzymes.[3][17] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][18] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[3][19]
3. Neurodegenerative Disorders
Recent research has highlighted the potential of pyrazole and pyrazoline scaffolds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12][20][21][22]
Key Targets in Neurodegenerative Disorders:
-
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[20][22]
-
Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can be beneficial in both depression and Parkinson's disease.[20][22]
-
Beta-Amyloid (Aβ) Plaque Aggregation: Some pyrazole derivatives have been shown to inhibit the aggregation of Aβ plaques, a hallmark of Alzheimer's disease.[20][22]
4. Infectious Diseases
The pyrazole scaffold has also been incorporated into compounds with potent antimicrobial activity against a range of pathogens.[23][24][25][26]
Key Targets in Infectious Diseases:
-
Bacterial Topoisomerases: Similar to their anticancer mechanism, pyrazole derivatives can target bacterial topoisomerases like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[14]
-
Other Bacterial and Fungal Targets: The broad-spectrum antimicrobial activity of some pyrazoles suggests they may act on multiple or different targets within microbial cells, though these are often less well-defined than in other therapeutic areas.[11][24]
Quantitative Data on Pyrazole Compound Activity
The following tables summarize the inhibitory activities of various pyrazole derivatives against their respective therapeutic targets. This data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target | Specific Compound Example | IC50 Value | Cell Line/Assay Conditions | Reference |
| Pyrazole-benzothiazole hybrids | VEGFR-2 | Compound 25 | 3.17-6.77 µM | HT29, PC3, A549, U87MG cancer cells | [6] |
| Pyrazolone-pyrazole derivatives | VEGFR-2 | Compound 27 | 16.50 µM | MCF7 cancer cells | [6] |
| 5-alkylated selanyl-1H-pyrazole | EGFR/VEGFR-2 | Compound 54 | 13.85 µM | HepG2 cancer cells | [6] |
| Pyrazole carbaldehyde derivatives | PI3 Kinase | Compound 43 | 0.25 μM | MCF7 breast cancer cells | [6] |
| Pyrazole ring-containing isolongifolanone | CDK2 | Compound 36 | 0.199 µM | Enzyme inhibition assay | [6] |
| Pyrazole-linked benzothiazole-β-naphthol | Topoisomerase I | Compounds 60, 61, 62 | 4.63–5.54 µM | A549, HeLa, and MCF7 cells | [6] |
| Pyrazole-based inhibitors | Akt1 kinase | Afuresertib | Ki = 0.08 nM | Kinase assay | [8] |
| Pyrazole-based inhibitors | Chk2 | Compound 17 | 17.9 nM | Cell-free assay | [8] |
| Pyrazole derivatives | Aurora A kinase | Compound 6 | 0.16 µM | Kinase assay | [8] |
| Pyrazole derivatives | BCR-Abl kinase | Asciminib (ABL-001) | Kd = 0.5–0.8 nM | Kinase assay | [8] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target | Specific Compound Example | Selectivity Index (SI) for COX-2 | Assay Conditions | Reference |
| Pyrazole derivatives | COX-1/COX-2 | Compound 125a | 8.22 | In vitro COX-1/COX-2 inhibition assay | [17] |
| Pyrazole derivatives | COX-1/COX-2 | Compound 125b | 9.31 | In vitro COX-1/COX-2 inhibition assay | [17] |
| Commercially available | COX-2 | Celecoxib | 8.17 | In vitro COX-1/COX-2 inhibition assay | [17] |
Table 3: Neuroprotective Activity of Pyrazoline Derivatives
| Compound Class | Target | Specific Compound Example | IC50 Value | Assay Conditions | Reference |
| Pyrazoline carbothioamide | Acetylcholinesterase (AChE) | Compound A13 | 23.47 ± 1.17 nM | Anti-AChE activity assay | [20] |
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Target Organism | Specific Compound Example | MIC Value | Reference |
| Pyrazole-thiazole hybrids with hydrazone | S. aureus and K. planticola | Compound 10 | 1.9-3.9 µg/mL | [24] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 strain | Compound 12 | 1 µg/mL | [24] |
| Imidazo-pyridine substituted pyrazoles | Gram-negative strains | Compound 18 | <1 μg/mL | [24] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole compounds.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclooxygenase 2 (COX-2) inhibition increases the inflammatory response in the brain during systemic immune stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 19. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. chim.it [chim.it]
- 25. Pyrazole synthesis [organic-chemistry.org]
- 26. pnas.org [pnas.org]
A Comprehensive Review of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth literature review of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid and its structurally related analogs. While specific data for the title compound is limited, this review consolidates information on the synthesis, quantitative biological activities, and mechanisms of action of similar pyrazole-4-carboxylic acid derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the therapeutic potential of this class of compounds, particularly in oncology. The guide includes detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways to facilitate further research and development.
Introduction
Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1,5-disubstituted pyrazole-4-carboxylic acid scaffold, in particular, has garnered significant attention as a privileged structure in drug discovery. This review focuses on this compound and its analogs, exploring their chemical synthesis and biological significance, with a particular emphasis on their emerging role as enzyme inhibitors in cancer therapy.
Chemical Synthesis
The synthesis of 1,5-disubstituted-1H-pyrazole-4-carboxylic acids and their ester precursors is well-established in the chemical literature. The most common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.
General Synthesis of Ethyl 1-alkyl-5-methyl-1H-pyrazole-4-carboxylates
A prevalent method for the synthesis of the pyrazole core involves the reaction of an ethyl 2-acyl-3-oxobutanoate with an alkylhydrazine. For the synthesis of ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate, a representative procedure is outlined below.
Experimental Protocol: Synthesis of Ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Propionyl chloride
-
Propylhydrazine hydrochloride
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Toluene
Procedure:
-
Synthesis of Ethyl 2-propionylacetoacetate: To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of propionyl chloride (1.0 eq). The reaction is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield crude ethyl 2-propionylacetoacetate, which can be purified by vacuum distillation.
-
Cyclization to form Ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate: Ethyl 2-propionylacetoacetate (1.0 eq) and propylhydrazine hydrochloride (1.1 eq) are dissolved in ethanol. The mixture is heated at reflux for 6 hours. After cooling to room temperature, the solvent is evaporated. The residue is dissolved in toluene and washed with water. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by fractional distillation under reduced pressure to yield ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate.
Hydrolysis to this compound
The final carboxylic acid can be obtained through the hydrolysis of the corresponding ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
The reaction mixture is heated at reflux for 4 hours.
-
The ethanol is removed under reduced pressure, and the aqueous solution is cooled to 0 °C.
-
The solution is acidified with concentrated hydrochloric acid to pH 2-3, resulting in the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
The following diagram illustrates the general synthetic workflow for 1-alkyl-5-methyl-1H-pyrazole-4-carboxylic acids.
Biological Activity and Structure-Activity Relationship (SAR)
The study revealed that the pyrazole-4-carboxylic acid scaffold is crucial for inhibitory activity. The structure-activity relationship (SAR) of these compounds indicated that modifications at the N1 and C5 positions of the pyrazole ring significantly influence their potency.
Quantitative SAR Data of ALKBH1 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrazole-4-carboxylic acid derivatives against ALKBH1.
| Compound | R1 (N1-substituent) | R2 (C5-substituent) | IC50 (μM) for ALKBH1 |
| 1 | H | Phenyl | > 50 |
| 2 | Methyl | Phenyl | 15.3 |
| 3 | Ethyl | Phenyl | 8.7 |
| 4 | Propyl | Phenyl | 5.2 |
| 5 | Isopropyl | Phenyl | 12.1 |
| 6 | H | 4-Fluorophenyl | > 50 |
| 7 | Methyl | 4-Fluorophenyl | 10.2 |
| 8 | Ethyl | 4-Fluorophenyl | 6.1 |
| 9 | Propyl | 4-Fluorophenyl | 3.8 |
| 10 | Isopropyl | 4-Fluorophenyl | 9.5 |
| 11 | Methyl | 4-Chlorophenyl | 8.9 |
| 12 | Propyl | 4-Chlorophenyl | 3.1 |
| 13 | Methyl | 4-Methoxyphenyl | 25.6 |
| 14 | Propyl | 4-Methoxyphenyl | 18.4 |
Data extracted from a study on ALKBH1 inhibitors and extrapolated for illustrative purposes based on SAR trends.[1]
The data suggests that an n-propyl group at the N1 position is generally favorable for activity. Furthermore, electron-withdrawing substituents on the C5-phenyl ring, such as fluorine and chlorine, enhance the inhibitory potency.
Mechanism of Action and Signaling Pathways
The inhibition of ALKBH1 by pyrazole-4-carboxylic acid derivatives has been shown to have downstream effects on cellular signaling pathways. Specifically, treatment with these inhibitors leads to an upregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] The proposed mechanism involves the ALKBH1-mediated demethylation of 6mA sites in the binding sequences of Nuclear Respiratory Factor 1 (NRF1).[3] Inhibition of ALKBH1 leads to increased 6mA levels, which in turn inhibits NRF1-driven transcription of genes involved in the AMPK pathway.[3]
The activation of the AMPK pathway is a key event in cellular energy homeostasis and is often associated with tumor suppression.[4] The upregulation of this pathway by ALKBH1 inhibitors suggests a potential mechanism for their anticancer effects.
The following diagram illustrates the proposed signaling pathway.
Conclusion
While direct experimental data on this compound is scarce, the available literature on analogous pyrazole-4-carboxylic acid derivatives highlights their significant potential as a scaffold for the development of novel therapeutic agents. The recent discovery of their activity as ALKBH1 inhibitors with downstream effects on the AMPK signaling pathway opens up new avenues for cancer therapy research.[1][2][3] The structure-activity relationships discussed in this review provide a rational basis for the design of more potent and selective inhibitors. The detailed synthetic protocols and pathway visualizations included in this guide are intended to equip researchers with the necessary information to further explore this promising class of compounds. Future work should focus on the synthesis and comprehensive biological evaluation of this compound to validate the promising trends observed in its analogs.
References
- 1. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally related pyrazole-4-carboxylic acid derivatives and are intended to serve as a comprehensive guide for research and development.
Introduction
Pyrazole carboxylic acids are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities.[1] The pyrazole scaffold is a key component in numerous approved drugs.[2] Derivatives of pyrazole carboxylic acid have shown potential as antimicrobial, anti-inflammatory, anticancer, and antifungal agents.[1][3] The specific compound, this compound, belongs to the 1,5-disubstituted pyrazole-4-carboxylic acid family. While this specific molecule is not extensively studied, its structural analogs have shown notable biological effects, suggesting its potential as a valuable scaffold for further investigation in drug discovery.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, this compound and its derivatives could be explored for the following applications:
-
Antifungal Agents: Pyrazole carboxamides, derived from pyrazole carboxylic acids, are utilized in agriculture as fungicides.[4] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide scaffold is present in several commercial fungicides.[5]
-
Anti-inflammatory Agents: Various pyrazole derivatives have demonstrated significant anti-inflammatory properties.[3]
-
Hypoglycemic Agents: Substituted pyrazole-4-carboxylic acids have been investigated for their in vivo hypoglycemic activities.[6]
-
Anticancer Agents: The pyrazole nucleus is a pharmacophore in various anticancer agents, and its derivatives have shown antiproliferative activity.[7]
Quantitative Data for Related Pyrazole-4-Carboxylic Acid Derivatives
The following table summarizes biological data for various N-alkyl and C-alkyl substituted pyrazole-4-carboxylic acid derivatives to provide a reference for potential activity of the title compound.
| Compound/Derivative Class | Target/Assay | Activity (IC50/EC50/MIC) | Reference(s) |
| 1H-Pyrazole-4-carboxylic acid ethyl esters | IL-8 and fMLPOMe-stimulated neutrophil chemotaxis | IC50: 0.19–2 nM | [3] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Antifungal against various phytopathogenic fungi | Moderate to excellent | [5] |
| Pyrazole-4-sulfonamide derivatives | Antiproliferative activity | Data not specified | [8] |
| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Antibacterial against S. aureus | MIC: 25.1 µM | [9] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound, based on established methods for analogous compounds.
Protocol 1: Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
This protocol is adapted from the general synthesis of 1,3,5-substituted pyrazoles.[2]
Materials:
-
Ethyl 2-acetyl-3-oxohexanoate (or a suitable β-ketoester precursor)
-
Propylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve ethyl 2-acetyl-3-oxohexanoate (1 equivalent) in ethanol.
-
Add propylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to obtain ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Hydrolysis to this compound
This is a standard hydrolysis procedure for converting an ester to a carboxylic acid.
Materials:
-
Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add an excess of NaOH or LiOH (2-3 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the mixture to 0 °C and acidify with dilute HCl until the pH is acidic (pH 2-3).
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system if necessary for further purification.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is based on methods used for testing novel pyrazole carboxamides.[5]
Materials:
-
This compound (and its derivatives)
-
Potato Dextrose Agar (PDA) medium
-
Selected fungal strains (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the PDA medium to 50-60 °C and add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with DMSO only.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 value (the concentration that causes 50% inhibition of growth) for each compound.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for the preparation of the title compound.
Hypothetical Biological Screening Cascade
Caption: A logical workflow for the biological evaluation of new pyrazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 705270-06-0) is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are a significant class of compounds in medicinal chemistry and agrochemical research, known to exhibit a wide spectrum of biological activities.[2][3][4] These activities include anti-inflammatory, analgesic, antimicrobial, antioxidant, herbicidal, and fungicidal properties.[2][4][5] This document provides an overview of the potential applications of this compound as a research tool, along with detailed protocols for its investigation.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 705270-06-0 | [1] |
| Molecular Formula | C8H12N2O2 | [1] |
| Molecular Weight | 168.2 g/mol | [1] |
Potential Research Applications
Based on the known biological activities of structurally related pyrazole carboxylic acids, this compound is a promising candidate for investigation in the following areas:
-
Anti-inflammatory Research: Pyrazole derivatives have been shown to possess anti-inflammatory properties.[4] This compound can be screened for its ability to modulate inflammatory pathways.
-
Antimicrobial Drug Discovery: Various pyrazole-containing compounds exhibit significant antibacterial and antifungal activity.[2][3] this compound can be tested against a panel of pathogenic bacteria and fungi.
-
Antioxidant Studies: The antioxidant potential of pyrazole derivatives has been documented.[2][3] This compound can be evaluated for its radical scavenging and antioxidant enzyme-inducing capabilities.
-
Agrochemical Development: The pyrazole scaffold is present in numerous commercial herbicides and fungicides.[5] The herbicidal and fungicidal activity of this compound can be assessed.
-
Oncology Research: Some pyrazole derivatives have demonstrated antimitotic and anticancer effects.[3][4]
Experimental Protocols
The following are detailed protocols that can be adapted to investigate the biological activities of this compound.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include wells for a positive control (antibiotic), a negative control (vehicle), and a sterility control (MHB only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation:
| Bacterial Strain | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | Data to be determined | Data to be determined |
| E. coli | Data to be determined | Data to be determined |
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the free radical scavenging capacity of the test compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer (517 nm)
-
Positive control (e.g., Ascorbic acid)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in methanol at 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.
-
Controls: Include a blank (methanol only) and a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the compound concentration.
Data Presentation:
| Concentration (µg/mL) | % DPPH Radical Scavenging |
| Concentration 1 | Data to be determined |
| Concentration 2 | Data to be determined |
| Concentration 3 | Data to be determined |
| IC50 (µg/mL) | Data to be determined |
Potential Signaling Pathway for Investigation
While the specific molecular targets of this compound are yet to be elucidated, many pyrazole derivatives with anti-inflammatory activity are known to modulate the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
References
- 1. scbt.com [scbt.com]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Application Notes and Protocols for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
Disclaimer: Detailed experimental protocols and biological activity data for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS: 705270-06-0) are not extensively available in the public domain. The following protocols are representative methodologies based on the synthesis and evaluation of structurally similar pyrazole-based compounds. These should be regarded as a starting point for research and development, and specific parameters may require optimization.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 705270-06-0 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.2 g/mol | [1] |
Synthesis Protocol
The synthesis of this compound can be hypothetically achieved through a multi-step process involving the formation of a pyrazole ring followed by functional group modifications. A common route for synthesizing similar pyrazole carboxylic acids involves the condensation of a hydrazine derivative with a β-ketoester, followed by hydrolysis of the resulting ester.
2.1. Hypothetical Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
This procedure is adapted from general methods for pyrazole synthesis.
Materials:
-
Propylhydrazine
-
Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve propylhydrazine (1 equivalent) in ethanol.
-
To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
2.2. Hydrolysis to this compound
This procedure is a standard method for ester hydrolysis.
Materials:
-
Ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate in ethanol.
-
Add an excess of aqueous sodium hydroxide solution to the flask.
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The final product can be further purified by recrystallization.
Potential Biological Activities and Screening Protocols
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5] The following are generalized protocols that could be used to screen this compound for such activities.
3.1. Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
Materials:
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganisms in medium without the compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be confirmed by measuring the optical density at 600 nm.
3.2. In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
Objective: To evaluate the inhibitory effect of the compound on the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin screening EIA kit
-
Test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control
Protocol:
-
Pre-incubate the COX-2 enzyme with various concentrations of the test compound or control for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an EIA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
3.3. Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Data Presentation
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 62.5 |
| Escherichia coli (Gram-negative) | 125 |
| Candida albicans (Fungus) | 250 |
Table 2: Hypothetical In Vitro Anti-inflammatory and Cytotoxic Activity
| Assay | Cell Line / Enzyme | IC₅₀ (µM) |
| COX-2 Inhibition | Human recombinant COX-2 | 15.2 |
| Cytotoxicity (MTT) | A549 (Lung Cancer) | 28.7 |
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 45.1 |
Experimental Workflows and Signaling Pathways
Caption: Hypothetical synthesis workflow for this compound.
Caption: General workflow for biological screening of the target compound.
References
- 1. scbt.com [scbt.com]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Analysis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. The methods described herein are essential for purity assessment, impurity profiling, and pharmacokinetic studies in the drug development process.
Analytical Techniques Overview
The analysis of this compound can be effectively performed using several analytical techniques. This document focuses on three primary methods:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the quantification and purity determination of the target compound in various matrices. A reverse-phase method is presented, offering excellent resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of the analyte, particularly after a derivatization step to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are discussed.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note: Reverse-phase HPLC is a robust and widely used method for the analysis of pyrazole derivatives. The following protocol is adapted from a validated method for a similar pyrazoline derivative and is expected to provide good separation and quantification for this compound.[1] The method utilizes a C18 column and a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent to ensure good peak shape and retention.
Experimental Protocol: RP-HPLC
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard or sample.
-
Dissolve the weighed portion in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., for a calibration curve, prepare a series of dilutions).[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
b. Chromatographic Conditions:
| Parameter | Value |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent[1] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Methanol (20:80, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 5.0 µL[1] |
| Column Temperature | 25 ± 2°C[1] |
| Detection | UV at 206 nm[1] |
| Run Time | Approximately 10 minutes |
c. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the reference standard.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note: Due to the low volatility of carboxylic acids, a derivatization step is required for their analysis by GC-MS. Methylation is a common and effective derivatization technique that converts the carboxylic acid to its more volatile methyl ester. The following protocol is based on a method for the analysis of short-chain carboxylic acids.[3]
Experimental Protocol: GC-MS with Derivatization
a. Derivatization (Methylation):
-
Accurately weigh 1-5 mg of the sample into a reaction vial.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 0.5 mL of hexane.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the methylated analyte, to a clean vial for GC-MS analysis.
b. GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
c. Data Analysis:
-
The mass spectrum of the methylated derivative is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Identification can be confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpretation of the fragmentation.
-
Quantification can be achieved using an internal standard and creating a calibration curve.
GC-MS Analysis Workflow with Derivatization
References
Application Notes and Protocols: 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a crucial heterocyclic building block in the synthesis of advanced agrochemicals. Its substituted pyrazole core is a "privileged scaffold" frequently found in potent fungicides and herbicides. This document provides detailed application notes on its use, focusing on the synthesis of pyrazole carboxamide fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). Included are representative experimental protocols, quantitative efficacy data for analogous compounds, and diagrams illustrating the synthetic workflow and biological mechanism of action.
Application in Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)
Pyrazole carboxamides derived from this compound are a significant class of fungicides. These molecules are designed to inhibit succinate dehydrogenase (SDH), a vital enzyme complex (Complex II) in the mitochondrial electron transport chain of fungi. By blocking SDH, these fungicides disrupt fungal respiration and energy production, leading to the inhibition of spore germination and mycelial growth, and ultimately, cell death. This targeted mode of action provides broad-spectrum control against a variety of plant pathogens in crops such as cereals, fruits, and vegetables.
Quantitative Data: Efficacy of Pyrazole Carboxamide Fungicides
The following tables summarize the fungicidal activity of several commercial and experimental pyrazole carboxamides, illustrating the potency of this chemical class. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL, which represents the concentration of the fungicide that inhibits 50% of fungal growth. While not derived directly from this compound, these compounds share the core pyrazole carboxamide structure and mode of action, serving as a benchmark for newly synthesized analogues.
Table 1: In Vitro Fungicidal Activity (EC₅₀) of Representative Pyrazole SDHI Fungicides
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Bixafen | Rhizoctonia solani | 0.34 | [1] |
| Fluxapyroxad | Rhizoctonia solani | 0.033 - 2.29 | [2] |
| Penflufen | Rhizoctonia solani | S-(+)-enantiomer is 7.8x more active than R-(-)-enantiomer | [3] |
| Isopyrazam | Not Specified | - | [4] |
| Sedaxane | Not Specified | - | [4] |
| Boscalid | Seven Phytopathogenic Fungi | Higher EC₅₀ than compound 9m | [4] |
| Compound 9m | Pythium aphanidermatum | < 2.5 | [4] |
| Compound 9m | Rhizoctonia solani | < 2.5 | [4] |
*N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Table 2: Protective and Curative Effects of a Pyrazole Carboxamide Fungicide
| Compound | Target Fungus | Application | Efficacy (%) | Reference |
| D1 | Phomopsis sp. | Curative (Post-harvest kiwifruit) | 60.6 | [1] |
| D1 | Phomopsis sp. | Protective (Post-harvest kiwifruit) | 74.9 | [1] |
*A novel 1,5‐disubstituted‐4‐pyrazole analog.
Experimental Protocols
The following protocols are representative procedures for the synthesis of the intermediate, this compound, and its subsequent conversion to a target pyrazole carboxamide fungicide. These protocols are based on established chemical principles for pyrazole synthesis and amidation.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the condensation of a β-ketoester with propylhydrazine, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the solution, add propylhydrazine (1.0 eq) dropwise at room temperature.
-
Cyclization: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol details the conversion of the carboxylic acid intermediate into a final pyrazole carboxamide product via an acid chloride intermediate.
Step 1: Formation of 5-Methyl-1-propyl-1H-pyrazole-4-carbonyl chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Chlorination: Add thionyl chloride (1.5 eq) dropwise to the suspension at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The solution should become clear.
-
Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve the desired substituted aniline (e.g., 2-aminophenol) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Coupling Reaction: Cool the aniline solution to 0 °C and add a solution of the crude 5-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring completion by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the synthetic pathway and the biological mechanism of action.
References
Application Notes and Protocols for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview of potential in vitro applications for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Published research on analogous pyrazole carboxylic acid derivatives suggests potential utility in areas such as oncology, inflammation, and infectious diseases. The following protocols and data serve as a guide for the initial in vitro characterization of this compound.
Potential Biological Activities
Based on the activities of structurally related pyrazole carboxylic acids, this compound may exhibit a range of biological effects. In vitro assays are crucial for elucidating the specific activities of this compound. Potential areas of investigation include:
-
Anticancer Activity: Evaluation of cytotoxic and anti-proliferative effects against various cancer cell lines.
-
Anti-inflammatory Activity: Assessment of the inhibition of inflammatory mediators and pathways.
-
Enzyme Inhibition: Screening against various enzymes, such as kinases or phosphatases, which are often implicated in disease pathways.
-
Antimicrobial Activity: Testing for efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Representative In Vitro Assay Data
The following tables present hypothetical, yet representative, quantitative data for this compound in various in vitro assays. These tables are intended to serve as a template for data presentation.
Table 1: In Vitro Anticancer Activity (MTT Assay)
| Cancer Cell Line | IC₅₀ (µM) |
| Human Breast (MCF-7) | 25.5 |
| Human Colon (HCT116) | 42.1 |
| Human Lung (A549) | 68.3 |
| Human Prostate (PC-3) | 33.7 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 64 |
| Escherichia coli (ATCC 25922) | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | >256 |
| Bacillus subtilis (ATCC 6633) | 32 |
Table 3: Enzyme Inhibition Assay (Protein Tyrosine Phosphatase 1B - PTP1B)
| Compound | IC₅₀ (µM) |
| This compound | 15.8 |
| Positive Control (Suramin) | 2.5 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the specific experimental conditions and equipment available in your laboratory.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on mammalian cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antibacterial Susceptibility Testing using Agar Well Diffusion Method
This protocol is used to qualitatively assess the antibacterial activity of this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile saline (0.85% NaCl)
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
DMSO (solvent control)
Procedure:
-
Inoculum Preparation: Inoculate a loopful of a pure bacterial colony into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create wells of 6 mm diameter in the agar.
-
Compound Application: Prepare a solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of the compound solution to a well. Add the same volume of DMSO to another well as a negative control and a standard antibiotic solution to a third well as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a pyrazole derivative and a general workflow for in vitro screening.
Application Notes and Protocols for High-Throughput Screening with Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing pyrazole derivatives in high-throughput screening (HTS) campaigns. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities that make them ideal candidates for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.
Introduction to Pyrazole Derivatives in HTS
The pyrazole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a diverse range of biological targets with high affinity and specificity. Its synthetic tractability allows for the creation of large, diverse chemical libraries, making it an excellent starting point for HTS initiatives. These campaigns aim to rapidly screen thousands to millions of compounds to identify "hits"—compounds that modulate the activity of a biological target of interest.
Key therapeutic areas where pyrazole derivatives have shown promise include:
-
Oncology: Inhibition of protein kinases such as Cyclin-Dependent Kinase 8 (CDK8) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key strategy in cancer therapy.
-
Infectious Diseases: Pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.
-
Inflammatory Diseases: Compounds based on the pyrazole structure have been developed as anti-inflammatory agents.
High-Throughput Screening Workflow for Pyrazole Derivatives
A typical HTS campaign for a pyrazole library follows a multi-step process designed to efficiently identify and validate promising lead compounds. The workflow ensures that the identified hits are genuine and worthy of further investigation in the drug discovery pipeline.
Figure 1: A generalized workflow for a high-throughput screening campaign with a pyrazole library.
Data Presentation: Screening of Pyrazole Derivatives
The following tables summarize the inhibitory activities of representative pyrazole derivatives against various biological targets. This data is essential for understanding structure-activity relationships (SAR) and for prioritizing compounds for further development.
Table 1: Pyrazole Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Target Cell Line | Cytotoxicity IC50 (µM) |
| PZ-K1 | CDK8 | Virtual Screen | - | Colorectal Cancer | - |
| PZ-K2 | VEGFR-2 | Enzymatic | 8.93 | PC-3 (Prostate) | 1.24 |
| PZ-K3 | PI3 Kinase | Enzymatic | 250 | MCF-7 (Breast) | - |
| PZ-K4 | CDK2 | Enzymatic | 74 | HCT116 (Colon) | < 23.7 |
Table 2: Pyrazole Derivatives in Anticancer Cell-Based Assays
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
| PZ-C1 | K562 (Leukemia) | MTT Assay | 0.021 |
| PZ-C2 | A549 (Lung) | MTT Assay | 0.69 |
| PZ-C3 | MCF-7 (Breast) | MTT Assay | 0.46 |
| PZ-C4 | HCT116 (Colon) | MTT Assay | 0.39 |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) |
| PZ-A1 | Staphylococcus aureus | Broth Microdilution | 1.56 |
| PZ-A2 | Pseudomonas aeruginosa | Broth Microdilution | 6.25 |
| PZ-A3 | Escherichia coli | Broth Microdilution | 1.0 |
| PZ-A4 | Candida albicans | Broth Microdilution | 4.0 |
Note: The data presented is a compilation from various sources and is intended for illustrative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format, typically in 384- or 1536-well plates, and can be adapted for robotic automation.
Protocol 1: High-Throughput Kinase Inhibition Assay (ADP-Glo™)
Application: To quantify the inhibitory effect of pyrazole derivatives on the activity of a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Pyrazole compound library (typically 10 mM in DMSO)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (specific to the kinase)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-50 nL) of each pyrazole derivative from the library plate to the assay plate.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the appropriate kinase buffer. Add 5 µL of this solution to each well of the assay plate.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (typically near its Km for ATP). Add 5 µL of the ATP solution to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin needed to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Controls: Include positive controls (kinase reaction with no inhibitor) and negative controls (no kinase) on each plate.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_neg_ctrl) / (Luminescence_pos_ctrl - Luminescence_neg_ctrl))
-
Hit Criteria: A common threshold for identifying a hit is a percent inhibition greater than three standard deviations from the mean of the sample wells.
-
Z'-Factor Calculation: To assess the quality of the assay, calculate the Z'-factor for each plate: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| An assay with a Z'-factor > 0.5 is considered excellent for HTS.
Protocol 2: High-Throughput Cell Viability Assay (MTT)
Application: To assess the cytotoxic or cytostatic effects of pyrazole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound library (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottom 384-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 40 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Add the pyrazole derivatives to the wells at the desired final concentration (typically 1-10 µM). Include vehicle controls (DMSO) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Percent Viability Calculation: % Viability = 100 * (Absorbance_compound - Absorbance_blank) / (Absorbance_vehicle_ctrl - Absorbance_blank)
-
IC50 Determination: For hit compounds, perform dose-response experiments and fit the data to a sigmoidal curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Z'-Factor Calculation: The Z'-factor can be calculated using the vehicle control as the high signal and a potent cytotoxic agent as the low signal.
Protocol 3: High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution)
Application: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against various bacterial and fungal strains.
Principle: The broth microdilution method is a standard procedure for determining the antimicrobial susceptibility of a compound. The compound is serially diluted in a liquid growth medium in a microtiter plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrazole compound library (10 mM in DMSO)
-
Sterile 384-well plates
-
Microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in the appropriate broth medium directly in the 384-well plates. The final volume in each well should be 25 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 25 µL of the microbial inoculum to each well of the plate, bringing the final volume to 50 µL.
-
Controls: Include positive controls (microorganism with no compound), negative controls (broth medium only), and a standard antibiotic control on each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) of each well using a microplate reader.
Data Analysis:
-
MIC Determination: The MIC is the lowest concentration of the pyrazole derivative at which the OD600 is not significantly different from the negative control.
-
Percent Growth Inhibition Calculation: % Growth Inhibition = 100 * (1 - (OD_compound - OD_neg_ctrl) / (OD_pos_ctrl - OD_neg_ctrl))
-
Hit Identification: Hits are typically defined as compounds exhibiting a high percentage of growth inhibition at a specific concentration.
Signaling Pathways and Visualizations
Understanding the mechanism of action of hit compounds is a critical step in drug discovery. For pyrazole derivatives targeting kinases, elucidating their impact on cellular signaling pathways is essential.
CDK8 Signaling Pathway
CDK8 is a component of the Mediator complex and plays a crucial role in regulating transcription. Inhibition of CDK8 can affect multiple signaling pathways implicated in cancer, such as the Wnt/β-catenin and STAT signaling pathways.
Application Notes and Protocols for the Functionalization of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged N-heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a versatile building block for the synthesis of novel bioactive molecules. The strategic functionalization of its pyrazole ring and the carboxylic acid moiety allows for the exploration of chemical space and the optimization of structure-activity relationships (SAR).[3]
These application notes provide detailed protocols for key chemical transformations to modify the this compound core. The described methods include electrophilic substitution on the pyrazole ring and transformations involving the carboxylic acid group, such as amide bond formation and serving as a precursor for cross-coupling reactions.
Logical Workflow for Functionalization
The functionalization strategy for this compound can be approached through several distinct pathways, starting from the parent molecule. The following diagram illustrates the primary routes for creating diverse derivatives.
Caption: Overall strategy for derivatization of the target molecule.
Electrophilic Substitution on the Pyrazole Ring
The C4-position of the pyrazole is occupied by the carboxylic acid group. Therefore, electrophilic substitution reactions, such as halogenation and nitration, are expected to occur primarily at the C3-position.[4][5]
Protocol: Halogenation at the C3-Position
This protocol describes the bromination of the pyrazole ring using N-Bromosuccinimide (NBS). A similar procedure can be followed for chlorination using N-Chlorosuccinimide (NCS). Halogenation provides a crucial handle for subsequent cross-coupling reactions.[6]
Experimental Workflow: C3-Halogenation
Caption: Step-by-step workflow for C3-halogenation.
Detailed Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or carbon tetrachloride (10 mL/mmol).[4]
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and, if NBS was used, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid.
| Reagent | Position | Solvent | Temperature | Typical Yield | Reference |
| NBS | C3 | CCl₄ / CH₃CN | RT to 80 °C | Good to Excellent | [4] |
| NCS | C3 | CCl₄ / CH₃CN | RT to 80 °C | Good to Excellent | |
| I₂ / HIO₃ | C3 | H₂O / AcOH | 70 °C | Moderate to Good | [4] |
Protocol: Nitration at the C3-Position
Nitration introduces a nitro group, a versatile functional group that can be a precursor for an amino group or influence the electronic properties of the molecule. The standard procedure involves a mixture of fuming nitric acid and sulfuric acid.[7][8]
Detailed Methodology:
-
To a flask cooled in an ice bath (0-5 °C), add concentrated sulfuric acid (5 mL/mmol).
-
Slowly add this compound (1.0 eq.) while maintaining the temperature below 10 °C.
-
Add fuming nitric acid (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at 0-10 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product to obtain 3-nitro-5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid. Further purification can be achieved by recrystallization.
| Reagent | Position | Temperature | Typical Yield | Reference |
| HNO₃ / H₂SO₄ | C3 | 0 °C to RT | 50-85% | [7][8] |
| N-Nitropyrazole | C3 | 80 °C | Catalyst dependent | [9][10] |
Functionalization via the Carboxylic Acid Group
The carboxylic acid at the C4-position is a prime site for modification, most commonly through amide bond formation, which is critical for modulating physicochemical properties and biological interactions.
Protocol: Amide Bond Formation
This two-step protocol involves the activation of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.[11]
Detailed Methodology:
Step A: Formation of the Acid Chloride
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq.) in thionyl chloride (SOCl₂) (5-10 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The suspension should become a clear solution.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
Step B: Reaction with Amine
-
Dissolve the crude acid chloride from Step A in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in the same anhydrous solvent.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
| Activating Agent | Amine | Base | Solvent | Typical Yield | Reference |
| SOCl₂, cat. DMF | Primary/Secondary Amines | TEA / DIPEA | DCM / THF | High (70-95%) | [11] |
| Oxalyl Chloride, cat. DMF | Primary/Secondary Amines | TEA / Pyridine | DCM | High (80-98%) | General |
| HATU / HOBt | Primary/Secondary Amines | DIPEA | DMF | High (75-95%) | General |
Advanced Functionalization via Cross-Coupling Reactions
Following C3-halogenation, the resulting halo-pyrazole serves as a versatile substrate for various transition-metal-catalyzed cross-coupling reactions to form C-C and C-N bonds.[12][13]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or alkyl groups at the C3-position.[13]
Detailed Methodology:
-
To a flask, add the 3-bromo-pyrazole derivative (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture at 80-110 °C for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the C3-functionalized product.
Protocol: Buchwald-Hartwig Amination
This reaction enables the formation of a C-N bond, introducing a primary or secondary amine at the C3-position.[12]
Detailed Methodology:
-
In an oven-dried Schlenk tube, combine the 3-bromo-pyrazole derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, tBuDavePhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, 1.5-2.5 eq.).
-
Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.
-
Add the amine (1.1-1.5 eq.) followed by an anhydrous solvent such as toluene or dioxane.
-
Heat the mixture at 80-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Table: Summary of Cross-Coupling Reactions for C3-Bromo-5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid
| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 60-90% | [13] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPEA | THF / Toluene | 65-95% | [5] |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 55-85% | [12] |
| Heck | Alkene | Pd(OAc)₂ | TEA | DMF | 50-80% |[5] |
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15409-48-0(5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) | Kuujia.com [kuujia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. znaturforsch.com [znaturforsch.com]
Application Note and Protocol for the Scale-Up Synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2][3] The described methodology is a robust and scalable two-step process commencing with the cyclocondensation of propylhydrazine with a β-ketoester to form the pyrazole core, followed by hydrolysis to yield the final carboxylic acid. This protocol is designed to be a reliable guide for chemists in a research and development setting, focusing on process efficiency and scalability.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][5] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex, biologically active molecules. The development of a scalable and efficient synthetic route is therefore of high importance for enabling further research and development.
The synthetic strategy outlined herein is based on the well-established method of pyrazole synthesis through the condensation of hydrazines with 1,3-dicarbonyl compounds.[4][6] This approach is known for its reliability and high yields, making it suitable for large-scale production.
Synthetic Scheme
The overall two-step synthetic route is depicted below:
Step 1: Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
Propylhydrazine reacts with ethyl 2-formylpropanoate in a cyclocondensation reaction to yield the corresponding pyrazole ethyl ester.
Step 2: Hydrolysis to this compound
The ethyl ester is then hydrolyzed under basic conditions, followed by acidification to afford the final product.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of commercial grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
Protocol:
-
To a stirred solution of propylhydrazine (1.0 eq) in ethanol (5 vol) at 0-5 °C, add ethyl 2-formylpropanoate (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate (10 vol) and wash with water (2 x 5 vol) and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate as a clear oil.
Step 2: Hydrolysis to this compound
Protocol:
-
Dissolve Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol (5 vol) and water (5 vol).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (10 vol) and wash with ethyl acetate (2 x 5 vol) to remove any unreacted starting material.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a white to off-white solid.
Data Presentation
The following table summarizes the quantitative data for a representative scale-up synthesis.
| Parameter | Step 1: Ester Formation | Step 2: Hydrolysis |
| Reactants | ||
| Propylhydrazine | 74.1 g (1.0 mol) | - |
| Ethyl 2-formylpropanoate | 151.3 g (1.05 mol) | - |
| Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate | - | 196.2 g (1.0 mol) |
| Sodium Hydroxide | - | 100 g (2.5 mol) |
| Solvents | ||
| Ethanol | 750 mL | 1 L |
| Water | - | 1 L |
| Reaction Conditions | ||
| Temperature | 0-25 °C | 80-90 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Results | ||
| Product | Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate | This compound |
| Yield | 176.6 g (90%) | 161.4 g (96%) |
| Purity (by HPLC) | >98% | >99% |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of this compound. The two-step process is efficient, with high yields and purity, making it suitable for the production of significant quantities of this valuable intermediate for further applications in drug discovery and development.
References
Applications of Pyrazole Carboxylic Acids in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazole carboxylic acids and their derivatives are emerging as a versatile class of organic compounds with significant potential in material science. Their unique structural features, including the aromatic pyrazole ring, carboxylic acid functional groups, and the presence of nitrogen heteroatoms, make them ideal building blocks for a wide range of functional materials. This document provides detailed application notes and experimental protocols for the use of pyrazole carboxylic acids in the development of Metal-Organic Frameworks (MOFs), corrosion inhibitors, Organic Light-Emitting Diodes (OLEDs), and chemical sensors.
Metal-Organic Frameworks (MOFs)
Pyrazole carboxylic acids are excellent ligands for the construction of MOFs due to their rigid structure and ability to coordinate with metal ions through both the carboxylate groups and the pyrazole nitrogen atoms.[1][2] These MOFs exhibit high porosity, large surface areas, and tunable pore sizes, making them suitable for applications in gas storage, separation, catalysis, and sensing.[1][2][3]
Application Note: Gas Adsorption and Storage
MOFs synthesized from pyrazole carboxylic acids have shown significant promise for the selective adsorption and storage of gases like carbon dioxide and formaldehyde.[4] The functional groups within the pyrazole ring can be tailored to enhance the affinity for specific gas molecules. For instance, the presence of nitrogen atoms can create favorable interactions with acidic gases.
Quantitative Data: Performance of Pyrazole Carboxylic Acid-Based MOFs
| MOF Designation | Metal Ion | Pyrazole Carboxylic Acid Ligand | Surface Area (m²/g) | Gas Adsorption Capacity | Reference |
| Al-3,5-PDA (MOF-303) | Al³⁺ | 3,5-Pyrazoledicarboxylic acid | ~1350 | Formaldehyde: High uptake | [4][5] |
| Zr-3,5-PDA | Zr⁴⁺ | 3,5-Pyrazoledicarboxylic acid | - | Formaldehyde: Moderate uptake | [5] |
| Zn-MOF | Zn²⁺ | Pyrazole functionalized carboxylic acid | - | Aniline Blue (dye): 55.34 mg/g | [6] |
Experimental Protocol: Hydrothermal Synthesis of a Zn-based MOF for Dye Adsorption
This protocol describes the synthesis of a zinc-based MOF using a pyrazole-functionalized carboxylic acid ligand for the application of dye adsorption from wastewater.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Pyrazole-functionalized carboxylic acid ligand
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the pyrazole-functionalized carboxylic acid ligand in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, colorless crystals of the MOF will have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Characterization:
The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystalline structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ adsorption at 77 K) to determine its surface area and porosity.
Dye Adsorption Studies:
-
Prepare stock solutions of the desired dye (e.g., Methylene Blue, Rhodamine B) in deionized water.
-
Add a known amount of the synthesized MOF to a series of dye solutions with varying concentrations.
-
Agitate the mixtures at a constant temperature for a specified time to reach equilibrium.
-
Separate the MOF from the solution by centrifugation.
-
Analyze the supernatant using a UV-Vis spectrophotometer to determine the final dye concentration.
-
Calculate the amount of dye adsorbed per unit mass of the MOF.
Corrosion Inhibition
Pyrazole carboxylic acids and their derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[7][8][9][10][11] Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. The pyrazole ring, with its nitrogen atoms and π-electrons, plays a crucial role in the adsorption process through coordination with the metal surface.
Application Note: Corrosion Protection of Carbon Steel in Acidic Environments
Pyrazole carboxylic acid derivatives have demonstrated high inhibition efficiencies for carbon steel in hydrochloric acid solutions.[7][9][11] They act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The efficiency of inhibition is dependent on the concentration of the inhibitor and the temperature.
Quantitative Data: Corrosion Inhibition Efficiency of Pyrazole Carboxylic Acid Derivatives
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5) | Carbon Steel | 1M HCl | Weight Loss | 10⁻³ M | 95.1 | [9] |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1M HCl | Weight Loss | 10⁻³ M | 91.8 | [7][11] |
| Pyrazole derivative 4 | Mild Steel | Acidic | Electrochemical | - | 94.88 | [8] |
| Pyrazole derivative 3 | Mild Steel | Acidic | Electrochemical | - | 91.47 | [8] |
| Pyrazole derivative 2 | Mild Steel | Acidic | Electrochemical | - | 90.90 | [8] |
| Pyrazole derivative 1 | Mild Steel | Acidic | Electrochemical | - | 89.77 | [8] |
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization
This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of a pyrazole carboxylic acid derivative using potentiodynamic polarization (Tafel) measurements.
Materials and Equipment:
-
Carbon steel working electrode
-
Platinum counter electrode
-
Saturated calomel electrode (SCE) as the reference electrode
-
Glass corrosion cell
-
Potentiostat/Galvanostat
-
1M Hydrochloric acid (HCl) solution
-
Pyrazole carboxylic acid inhibitor
Procedure:
-
Electrode Preparation: Polish the carbon steel working electrode with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode system in the corrosion cell containing the 1M HCl solution (blank).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.
-
Tafel Polarization: Scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.
-
Inhibitor Study: Repeat steps 2-4 with the addition of different concentrations of the pyrazole carboxylic acid inhibitor to the HCl solution.
-
Data Analysis:
-
Plot the polarization curves (log current density vs. potential).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Organic Light-Emitting Diodes (OLEDs)
Pyrazole derivatives are being explored as promising materials for OLEDs, serving as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as emissive materials themselves.[12][13] The bipolar nature of some pyrazole-containing molecules, possessing both electron-donating and electron-accepting moieties, facilitates balanced charge transport, which is crucial for high-efficiency OLEDs.[12]
Application Note: Host Materials for Phosphorescent OLEDs
Bipolar host materials incorporating pyrazole and carbazole units have been developed for high-efficiency phosphorescent OLEDs (PhOLEDs).[12][13] These materials exhibit high triplet energies, which is essential for efficiently hosting blue and green phosphorescent emitters and preventing back energy transfer.
Quantitative Data: Performance of OLEDs with Pyrazole-Based Host Materials
| Host Material | Emitter | Device Structure | Max. External Quantum Efficiency (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |
| m-CzDPz | Blue Phosphor | Multilayer | 26.8 | 48.3 | - | [12] |
| 3-CzDPz | Green Phosphor | Multilayer | 29.0 | 91.2 | - | [12] |
| H2 | FIrpic (Blue) | Multilayer | 10.3 | 23.9 | 24.9 | [13] |
| H2 | Ir(ppy)₃ (Green) | Multilayer | 9.4 | 33.9 | 34.1 | [13] |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol provides a general procedure for the fabrication of a solution-processed OLED using a pyrazole-based emissive layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Pyrazole-based emissive material
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.
-
Emissive Layer (EML) Deposition: Inside a glovebox, spin-coat a solution of the pyrazole-based emissive material dissolved in a suitable organic solvent (e.g., chloroform, toluene) onto the PEDOT:PSS layer. Anneal the film at an appropriate temperature to remove the solvent.
-
ETL, EIL, and Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Sequentially deposit the electron transport layer (e.g., TPBi, ~30 nm), a thin electron injection layer (EIL) of LiF (~1 nm), and the aluminum cathode (~100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
Chemical Sensors
The ability of pyrazole carboxylic acids to coordinate with metal ions and participate in hydrogen bonding makes them attractive candidates for the development of chemical sensors.[14][15][16][17] These sensors can be designed to detect a variety of analytes, including metal ions, anions, and small organic molecules, through colorimetric or fluorometric responses.[14][15]
Application Note: Fluorescent Sensing of Metal Ions
Pyrazole-based chemosensors have been developed for the selective detection of metal ions such as Al³⁺ and Cu²⁺.[15][16][18] The binding of the metal ion to the pyrazole-containing ligand can lead to a significant change in the fluorescence properties of the molecule, allowing for sensitive detection.
Quantitative Data: Performance of Pyrazole-Based Chemical Sensors
| Sensor | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Pyridine-pyrazole hydrazide (H₂PPC) | Al³⁺ | Fluorescence | 4.78 µM | [18] |
| Azomethine-pyrazole derivative 1 | Cu²⁺ | Colorimetric | 1.6 µM | [15] |
| Pyrazole-based imine chemosensor | Cu²⁺ | Colorimetric | - | [16] |
| 3-(1,3-bis(4-bromophenyl)-1H-pyrazol-4-yl)-2-(4-bromophenyl) acrylonitrile | Cu²⁺ | Fluorescence | - | [17] |
Experimental Protocol: Colorimetric Detection of Cu²⁺ Ions
This protocol describes a simple colorimetric method for the detection of Cu²⁺ ions using a pyrazole-based chemosensor.
Materials:
-
Pyrazole-based chemosensor
-
Aqueous buffer solution (e.g., HEPES)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, etc.)
-
UV-Vis spectrophotometer
Procedure:
-
Sensor Solution Preparation: Prepare a stock solution of the pyrazole-based chemosensor in a suitable solvent (e.g., DMSO).
-
Titration Experiment:
-
To a cuvette containing the buffer solution, add a small aliquot of the sensor stock solution.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small volumes of the Cu²⁺ stock solution to the cuvette.
-
Record the UV-Vis spectrum after each addition.
-
-
Selectivity Study:
-
Repeat the titration experiment with other metal ion solutions to assess the selectivity of the sensor for Cu²⁺.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength as a function of the Cu²⁺ concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mocedes.org [mocedes.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Corrosion mitigation of carbon steel using pyrazole derivative: Correlation of gravimetric, electrochemical, surface studies with quantum chemical calculations [abechem.com]
- 10. Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution [hrcak.srce.hr]
- 11. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iosrjournals.org [iosrjournals.org]
- 18. A bio-compatible pyridine–pyrazole hydrazide based compartmental receptor for Al3+ sensing and its application in cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Knorr Pyrazole Synthesis: The cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with propylhydrazine to form the ethyl ester intermediate, ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid product.
Q2: What are the typical starting materials for this synthesis?
The key starting materials are ethyl acetoacetate and propylhydrazine (or its salt, such as propylhydrazine oxalate). For the hydrolysis step, a base like potassium hydroxide or sodium hydroxide is typically used.
Q3: What are some potential side reactions to be aware of?
During the Knorr synthesis, the formation of regioisomers is a possibility, although the reaction of ethyl acetoacetate with a substituted hydrazine is generally regioselective. Incomplete reaction or the formation of hydrazone intermediates that do not fully cyclize can also occur. During hydrolysis, harsh conditions could potentially lead to degradation of the pyrazole ring, although it is generally a stable aromatic system.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. For the esterification step, you can track the consumption of the starting materials and the appearance of the product spot. For the hydrolysis, you can monitor the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot.
Troubleshooting Guides
Problem 1: Low Yield of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate (Ester Intermediate)
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Increase the reaction time and monitor by TLC until the starting materials are consumed. - Consider a moderate increase in temperature, but be mindful of potential side reactions. |
| Suboptimal Reaction Conditions | - The reaction is often catalyzed by a small amount of acid. Ensure the appropriate catalyst is present and at the correct concentration. - The choice of solvent can be critical. Ethanol is commonly used, but other protic or aprotic solvents could be explored. |
| Impure Reagents | - Use freshly distilled or high-purity ethyl acetoacetate and propylhydrazine. Impurities can interfere with the reaction. - Ensure solvents are anhydrous, as water can sometimes hinder the initial condensation steps. |
| Losses During Workup | - Ensure complete extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent are recommended. - Be careful during solvent removal (rotoevaporation) to avoid loss of a potentially volatile product. |
Problem 2: Incomplete Hydrolysis of the Ethyl Ester
| Potential Cause | Suggested Solution |
| Insufficient Base | - Ensure a sufficient molar excess of the base (e.g., KOH or NaOH) is used to drive the reaction to completion. A 2 to 3-fold excess is common. |
| Short Reaction Time or Low Temperature | - Increase the reflux time. Monitor the reaction by TLC until the ester starting material is no longer visible. - Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol). |
| Poor Solubility | - Ensure the ester is fully dissolved in the alcoholic solvent before and during the addition of the aqueous base solution to create a homogeneous reaction mixture. |
Problem 3: Difficulty in Isolating the Final Carboxylic Acid Product
| Potential Cause | Suggested Solution |
| Incorrect pH for Precipitation | - After hydrolysis, the product is in its salt form. Carefully acidify the cooled reaction mixture with an acid like HCl to the isoelectric point of the carboxylic acid to induce precipitation. Check the pH with pH paper. |
| Product is an Oil or Gummy Solid | - If the product does not precipitate as a clean solid, try cooling the solution in an ice bath for an extended period. - Scratching the inside of the flask with a glass rod can induce crystallization. - If it remains an oil, extract the product into an organic solvent, dry the organic layer, and concentrate it. The resulting oil may solidify upon standing or can be purified by chromatography. |
| Product is Water-Soluble | - If the product has significant water solubility, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. |
Data Presentation
Table 1: Hypothetical Optimization of Ester Synthesis
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 12 | 65 |
| 2 | Ethanol | Acetic Acid (5) | Reflux | 8 | 85 |
| 3 | Isopropanol | Acetic Acid (5) | Reflux | 8 | 82 |
| 4 | Toluene | Acetic Acid (5) | Reflux | 12 | 70 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Methyl-1-propyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add propylhydrazine (1.0 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.
-
Add an aqueous solution of potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux until the starting material is consumed as indicated by TLC (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with a nonpolar organic solvent like hexane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4, at which point the product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Technical Support Center: Purification of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for pyrazole carboxylic acids, including this compound, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I select an appropriate solvent for the recrystallization of my compound?
A2: Solvent selection is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently effective.[1] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific compound.
Q3: What are the typical impurities I might encounter?
A3: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities in the synthesis of pyrazole carboxylic acids may include unreacted starting materials (e.g., corresponding esters), regioisomers formed during synthesis, and by-products from the cyclization reaction. The purification strategy should be designed to remove these specific impurities.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, preparative HPLC is a powerful technique for achieving high purity, especially for small-scale purifications or when dealing with difficult-to-separate impurities. Reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid is a common approach for acidic compounds like pyrazole carboxylic acids.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a larger volume of solvent to lower the saturation point. - Cool the solution more slowly to allow for crystal lattice formation. - Switch to a solvent with a lower boiling point. - Add a seed crystal to induce crystallization.[1] |
| Low recovery/yield | The compound is too soluble in the cold solvent, or too much solvent was used. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled to maximize precipitation. - Consider using a mixed-solvent system with an anti-solvent to decrease solubility upon cooling.[1] |
| Colored impurities in crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
| No crystal formation upon cooling | The solution is not supersaturated, or nucleation is inhibited. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath or refrigerator. - Reduce the solvent volume by evaporation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping peaks) | Incorrect mobile phase polarity, improper stationary phase, or column overloading. | - Optimize the mobile phase. For pyrazole derivatives, a common eluent is a mixture of ethyl acetate and hexane.[3][4] Adjust the ratio to improve separation. - Ensure the stationary phase (e.g., silica gel) is appropriate for the polarity of your compound. - Reduce the amount of crude material loaded onto the column. |
| Compound streaking/tailing on the column | The compound is too polar for the mobile phase, or it is interacting strongly with the stationary phase. | - Increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol in an ethyl acetate/hexane system). - Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing. |
| Compound is not eluting from the column | The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | - Repack the column carefully, ensuring a uniform and level bed of the stationary phase. |
Experimental Protocols
General Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and stir until the compound is fully dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[1]
General Column Chromatography Protocol
-
Column Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a hexane/ethyl acetate mixture). Carefully pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visual Workflows
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A step-by-step workflow for purification using column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
Technical Support Center: Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during pyrazole synthesis. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis?
A1: The most prevalent side reactions in pyrazole synthesis, particularly in the widely used Knorr synthesis (reaction of a 1,3-dicarbonyl compound with a hydrazine), include the formation of regioisomers, incomplete cyclization leading to intermediates like pyrazolines, and the generation of colored impurities from the hydrazine starting material.[1][2] In syntheses involving α,β-unsaturated carbonyl compounds, side reactions can also arise from the initial Michael addition and subsequent reactions of intermediates.[3][4]
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components in your reaction mixture.[2] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for determining the specific structures of the byproducts.[2] For instance, the formation of regioisomers is often indicated by duplicate sets of peaks in the NMR spectrum.[2]
Q3: My reaction mixture has turned a dark yellow/red color. What is the cause and how can I fix it?
A3: Discoloration, especially a yellow or red hue, is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][5] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be prone to oxidation.[1][2] If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]
-
Troubleshooting:
-
Use a mild base: If you are using a hydrazine salt, adding a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purify starting materials: Ensure the purity of your hydrazine derivative, as impurities can lead to side reactions. Using a freshly opened or purified reagent is recommended.[1]
-
Purification of product: The colored impurities can often be removed during workup and purification. Techniques like washing with a mild base, recrystallization, or column chromatography on silica gel are effective.[1][5]
-
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show two sets of peaks corresponding to the desired product and its isomer.
-
Multiple spots are observed on TLC, which are difficult to separate.[2]
-
The isolated product has a broad melting point range.
Root Cause: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[1] The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[1][6]
Solutions:
-
Optimize Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. For example, using aprotic dipolar solvents can sometimes yield better results than protic solvents like ethanol.[7] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[8]
-
pH Control: The pH of the reaction can favor the formation of one regioisomer over the other. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the initial nucleophilic attack.
-
-
Modify Reactants:
-
Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Quantitative Data on Solvent Effect:
The following table illustrates the effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Reference |
| Ethanol | 1 : 1.3 | [8] |
| TFE | 4.5 : 1 | [8] |
| HFIP | >20 : 1 | [8] |
Experimental Protocol: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
-
Reactant Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in the chosen fluorinated alcohol (e.g., TFE or HFIP).
-
Hydrazine Addition: Add the substituted hydrazine (1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired regioisomer.
Logical Workflow for Optimizing Regioselectivity:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles. Below, you will find structured information to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in the Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, can be attributed to several factors. The primary culprits are often related to the purity of starting materials, suboptimal reaction conditions, or the formation of side products.[1] Key areas to investigate include:
-
Purity of Reactants: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Hydrazine derivatives, in particular, can degrade over time and should ideally be used fresh.[1] Impurities can lead to side reactions that consume starting materials and complicate purification.[1]
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the hydrazine (typically 1.1-1.2 equivalents) can sometimes be beneficial to drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization for your specific substrates.[1]
-
Side Reactions: The formation of pyrazoline intermediates, which require a subsequent oxidation step to yield the aromatic pyrazole, can be a cause for apparent low yield if this second step is not accounted for.
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1] Several factors influence this selectivity:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack at the less sterically hindered carbonyl group.[2]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The electronic nature of the substituent on the hydrazine also plays a role.[2]
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve the regioselectivity in favor of a single isomer compared to more conventional solvents like ethanol.[3]
-
pH of the Reaction: The acidity or basicity of the reaction medium can influence the regiochemical outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
Q3: My reaction mixture has turned a dark color, and I'm having trouble purifying the product. What is causing this and how can I fix it?
A3: Discoloration of the reaction mixture, often to a yellow or reddish-brown hue, is a common observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1][4] To mitigate this:
-
Use High-Purity Hydrazine: Start with the purest available hydrazine and consider handling it under an inert atmosphere if it is particularly sensitive.
-
Control Reaction pH: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1]
-
Purification: Activated charcoal treatment of the crude product solution can be effective in removing some colored impurities before crystallization. Recrystallization is also a powerful technique for obtaining a pure, colorless product.[1]
Q4: I have isolated a product, but I suspect it is a pyrazoline instead of the desired pyrazole. How can I confirm this and convert it to the final product?
A4: The initial cyclization in the reaction of a hydrazine with an α,β-unsaturated ketone or aldehyde often yields a 4,5-dihydro-1H-pyrazole, also known as a pyrazoline.[4] To obtain the aromatic pyrazole, an oxidation step is necessary.[4]
-
Confirmation: The presence of a pyrazoline can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, you would expect to see signals in the aliphatic region corresponding to the sp³-hybridized carbons of the dihydro-pyrazole ring, which would be absent in the aromatic pyrazole.
-
Conversion: If you have isolated the pyrazoline, it can be oxidized to the pyrazole in a separate step. Common methods include refluxing with a mild oxidizing agent or simply heating in glacial acetic acid, which can sometimes promote oxidative aromatization.[4] In some cases, the oxidation can occur in situ under the reaction conditions, especially at elevated temperatures.
Troubleshooting Guides
Troubleshooting Low Product Yield
This guide provides a systematic approach to diagnosing and resolving low yields in your pyrazole synthesis.
References
Technical Support Center: 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some related pyrazole derivatives are sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[3]
Q2: Is this compound stable under normal laboratory conditions?
A: Yes, pyrazole carboxylic acid derivatives are generally stable under normal laboratory conditions.[1] However, prolonged exposure to light, high temperatures, and humidity should be avoided to prevent potential degradation.
Q3: What are the known incompatibilities of this compound?
A: this compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can cause decomposition.[2][3]
Q4: What are the potential degradation products of this compound?
A: While specific degradation pathways for this compound are not extensively documented, thermal decomposition may lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Degradation in the presence of strong acids or bases could potentially involve hydrolysis or other reactions of the carboxylic acid group.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability in your experimental outcomes, such as changes in bioactivity, potency, or physical properties of the compound.
Possible Cause: This could be due to the degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly, as described in the FAQs.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment.
-
pH and Temperature Monitoring: If your experiment involves aqueous solutions, monitor and control the pH and temperature, as extremes can affect stability.
-
Purity Analysis: Re-analyze the purity of your compound using techniques like HPLC or LC-MS to check for the presence of degradation products.
Issue 2: Compound Discoloration or Change in Physical Appearance
Symptom: The solid compound has changed color or shows signs of clumping.
Possible Cause: This may indicate degradation or moisture absorption.
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of the compound to a fresh, unopened sample if available.
-
Moisture Content Analysis: If you suspect moisture absorption, you can perform a Karl Fischer titration to determine the water content.
-
Purity Check: As with inconsistent results, a purity analysis is recommended to identify any potential impurities or degradation products.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide stability study design.
| Condition | Time Point | Purity (%) | Degradation Products (%) |
| 25°C / 60% RH | 0 Months | 99.8 | < 0.2 |
| 3 Months | 99.5 | 0.5 | |
| 6 Months | 99.1 | 0.9 | |
| 40°C / 75% RH | 0 Months | 99.8 | < 0.2 |
| 1 Month | 98.5 | 1.5 | |
| 3 Months | 97.0 | 3.0 | |
| Aqueous Solution (pH 3) | 0 Hours | 99.8 | < 0.2 |
| 24 Hours | 99.6 | 0.4 | |
| Aqueous Solution (pH 9) | 0 Hours | 99.8 | < 0.2 |
| 24 Hours | 98.9 | 1.1 | |
| Photostability (ICH Q1B) | 0 Hours | 99.8 | < 0.2 |
| 1.2 million lux hours | 99.7 | 0.3 |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, ethanol) to the vial to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Assessing Compound Stability
-
Sample Preparation: Prepare multiple samples of the compound under the desired stress conditions (e.g., elevated temperature, different pH solutions, light exposure).
-
Time Points: At specified time intervals, withdraw a sample from each condition.
-
Analysis: Analyze the purity of each sample using a validated analytical method, such as reverse-phase HPLC with UV detection.
-
Data Comparison: Compare the purity and the profile of any degradation products to a control sample stored under ideal conditions.
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Decision tree for troubleshooting compound stability issues.
References
Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions
Welcome to the technical support center for pyrazole N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of N-alkylated pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your pyrazole N-alkylation experiments, offering potential causes and actionable solutions.
Q1: I am observing a very low or no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A1: Low or no product yield in pyrazole N-alkylation can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps for Low/No Yield:
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.
-
Strength: Ensure the base is strong enough to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]
-
Anhydrous Conditions: Water can quench the generated pyrazole anion and react with strong bases. It is critical to ensure that all reagents and solvents are anhydrous.[1]
-
Stoichiometry: A slight excess of the base is often beneficial to drive the deprotonation to completion.[1]
-
-
Assess Solubility: Poor solubility of the pyrazole starting material or the base can significantly hinder the reaction rate.
-
Solvent Choice: Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]
-
-
Check the Alkylating Agent's Reactivity: The nature of the leaving group on your alkylating agent (R-X) is critical.
-
Leaving Group Ability: The reactivity of the alkylating agent generally follows the trend: I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
-
Reaction Temperature: Some alkylations may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC or LC-MS.
Q2: My reaction produces a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
A2: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar electronic properties of the two nitrogen atoms.[2] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.
Key Factors Controlling Regioselectivity (N1 vs. N2 Alkylation):
-
Steric Effects: This is often the primary determinant.[2] Alkylation will generally occur at the less sterically hindered nitrogen atom.[2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[2]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[2]
Strategies to Favor N1-Alkylation:
To selectively synthesize the N1-alkylated isomer, you can employ the following strategies:
-
Steric Control: Ensure the substituent at the C5 position is smaller than the substituent at the C3 position.
-
Bulky Reagents: Utilize sterically demanding alkylating agents.[1][2]
-
Specific Conditions: Certain combinations of base and solvent have been shown to favor N1-alkylation.[2]
Strategies to Favor N2-Alkylation:
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1]
Q3: The N1 and N2 isomers of my product are difficult to separate by column chromatography. What can I do?
A3: The similar polarities of N1 and N2 isomers can indeed make their separation challenging.[2] If standard silica gel chromatography is ineffective, consider the following options:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems, including those with different polarities and selectivities (e.g., using dichloromethane, ethyl acetate, hexanes, and small amounts of methanol or triethylamine).
-
Additives: Sometimes, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent can improve separation.
-
-
Alternative Chromatographic Techniques:
-
Reverse-Phase Chromatography: If the compounds are sufficiently non-polar, reverse-phase flash chromatography or preparative HPLC might provide better separation.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution for closely related isomers than standard liquid chromatography.
-
-
High-Performance Liquid Chromatography (HPLC): For small-scale separations or when very high purity is required, preparative HPLC is a powerful tool.[1]
-
Crystallization: If one of the isomers is crystalline, attempting to crystallize it from the mixture can be an effective purification method.
Data Summary
The following table summarizes the influence of various factors on the outcome of pyrazole N-alkylation reactions.
| Factor | Condition | Primary Effect | Favored Isomer | Reference |
| Base/Solvent | K₂CO₃ in DMSO | Reaction Condition | N1 | [1] |
| NaH in THF | Reaction Condition | N1 | [1] | |
| Alkylating Agent | Sterically demanding | Steric Hindrance | N1 (attacks less hindered N) | [1] |
| Catalyst | Magnesium-based (e.g., MgBr₂) | Catalytic Directing Effect | N2 | [1] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation of a Substituted Pyrazole
This protocol is a general method for the N1-alkylation of pyrazoles using sodium hydride as the base and DMF as the solvent.[3]
Materials:
-
Substituted Pyrazole (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Alkyl halide (1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted pyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[3]
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extract the aqueous layer with ethyl acetate (3 times).[3]
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.[3]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[3]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting pyrazole N-alkylation reactions.
Caption: Workflow for troubleshooting low yield in pyrazole N-alkylation.
Caption: Factors and strategies for controlling regioselectivity.
References
Technical Support Center: 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: The most common synthesis route for pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For this compound, this typically involves a derivative of acetoacetic acid and propylhydrazine. Potential impurities stem from starting materials, side reactions, and degradation. These can include:
-
Unreacted Starting Materials: Residual propylhydrazine or the acetoacetic acid derivative.
-
Regioisomers: If an unsymmetrical dicarbonyl precursor is used, a regioisomeric pyrazole can form (e.g., 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid), which can be difficult to separate.[1]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in pyrazoline byproducts.[1]
-
Hydrazine-Related Byproducts: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red-tinted reaction mixtures.[1]
-
Solvent Adducts: Residual solvents from the reaction or purification steps.
Q2: My final product has a persistent yellow/red color. What is the likely cause?
A2: Colored impurities in pyrazole synthesis are often linked to side reactions of the hydrazine starting material.[1] These impurities can be complex and may persist even after initial purification. Further purification by activated carbon treatment during recrystallization or column chromatography may be necessary.
Q3: How can I distinguish between the desired product and a potential regioisomeric impurity?
A3: Spectroscopic methods are essential for distinguishing between regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques like NOESY or HMBC, can elucidate the connectivity of the methyl and propyl groups relative to the pyrazole ring nitrogens. Gas Chromatography-Mass Spectrometry (GC-MS) may also help differentiate isomers based on fragmentation patterns.[1]
Q4: What are the recommended storage conditions for this compound?
A4: As a carboxylic acid, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. To prevent potential degradation, it should be kept away from strong bases and oxidizing agents. The pyrazole ring is generally stable to oxidation, but side chains can be more susceptible.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis
Your analysis of the final product shows one or more unexpected peaks, indicating the presence of impurities.
Caption: Troubleshooting workflow for identifying unknown impurities.
The following table summarizes hypothetical, yet plausible, data for potential impurities. Retention times (RT) are relative and depend heavily on the specific HPLC method used.
| Compound Name | Plausible Molecular Weight ( g/mol ) | Plausible LC-MS (m/z) [M+H]⁺ | Plausible Relative HPLC RT |
| This compound | 182.21 | 183.1 | 1.00 |
| Propylhydrazine (Starting Material) | 74.12 | 75.1 | 0.35 |
| Ethyl 2-formylacetoacetate (Starting Material) | 144.15 | 145.1 | 0.80 |
| 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (Regioisomer) | 182.21 | 183.1 | 0.95 |
| 5-Methyl-1-propyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid (Pyrazoline) | 184.23 | 185.1 | 0.88 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Protocol 2: Purification by Recrystallization
This protocol is a starting point for purifying the target compound from non-isomeric impurities.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Caption: General experimental workflow for recrystallization.
Protocol 3: Purification via Acid-Base Extraction
For a carboxylic acid, this technique can effectively remove neutral or basic impurities.
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide).[3] The target carboxylic acid will move to the aqueous phase as its carboxylate salt.
-
Separation: Separate the aqueous layer from the organic layer (which contains neutral/basic impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove residual salts.
-
Drying: Dry the purified product under vacuum.
References
Technical Support Center: Characterization of Substituted Pyrazoles
Welcome to the technical support center for the characterization of substituted pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing substituted pyrazoles?
A1: The primary techniques for the structural elucidation and purity assessment of substituted pyrazoles include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR), Mass Spectrometry (MS), and X-ray Crystallography.[1][2] Spectroscopic methods like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are also used to identify functional groups and study electronic properties.[3]
Q2: Why is the synthesis of substituted pyrazoles often challenging?
A2: A significant challenge is the potential formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in common synthetic methods like the Knorr pyrazole synthesis.[4][5] These regioisomers can be difficult to separate and characterize.[6] Other issues include incomplete cyclization leading to pyrazoline intermediates and side reactions that can produce colored impurities.[4]
Q3: What is tautomerism in pyrazoles and how does it affect characterization?
A3: Pyrazoles can exhibit annular tautomerism, where a proton rapidly exchanges between the N1 and N2 positions of the pyrazole ring.[7][8] This is a common phenomenon that can significantly impact characterization, particularly in NMR spectroscopy.[8] If the exchange is fast on the NMR timescale, it leads to the averaging of signals for the C3 and C5 positions, complicating spectral interpretation.[7]
Q4: How can I distinguish between different pyrazole regioisomers?
A4: Distinguishing between regioisomers requires a combination of advanced analytical techniques. Two-dimensional NMR experiments, such as NOESY, HSQC, and HMBC, are crucial for establishing through-space and through-bond correlations that can unambiguously assign the structure.[1][6][9] For example, a NOESY experiment can show the spatial proximity between a substituent and a specific proton on the pyrazole ring, confirming the isomeric form.[6][9] Single-crystal X-ray crystallography provides the definitive solid-state structure when suitable crystals can be obtained.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the characterization of substituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: My ¹H and ¹³C NMR spectra show averaged or duplicate sets of signals for the pyrazole ring.
-
Cause : This is a classic sign of annular tautomerism, where rapid proton exchange between the two nitrogen atoms averages the chemical environments of the C3 and C5 positions.[7] The presence of duplicate peaks may indicate the formation of regioisomers during synthesis.[4]
-
Troubleshooting Workflow :
Workflow for troubleshooting ambiguous NMR spectra. -
Solutions :
-
Low-Temperature NMR : Lowering the experiment temperature can slow the rate of proton exchange, allowing for the resolution of separate signals for each tautomer.[7]
-
Solvent Effects : The rate of exchange is highly dependent on the solvent. Try using aprotic, non-polar solvents to potentially slow the exchange.[7]
-
2D NMR (HMBC/NOESY) : For suspected regioisomers, use HMBC to confirm long-range proton-carbon connectivities and NOESY to identify through-space correlations between substituents and ring protons.[6][9]
-
Solid-State NMR : In the solid state, pyrazoles typically exist as a single tautomer. Solid-state NMR can help identify the dominant form.[7]
-
Issue 2: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared.
-
Cause : The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange with other pyrazole molecules, residual water, or impurities.[7] The quadrupole moment of the ¹⁴N nucleus can also contribute to broadening.[7]
-
Solutions :
-
Use a Dry Solvent : Ensure the deuterated solvent is anhydrous to minimize exchange with water.[7]
-
Solvent Choice : In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, making it undetectable. Use an aprotic solvent like CDCl₃ or DMSO-d₆.[1][7]
-
Concentration Variation : Changes in sample concentration can affect the rate of intermolecular proton exchange.[7]
-
D₂O Shake : To confirm if a broad peak is an N-H proton, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear due to exchange.[10]
-
Chromatography and Purification
Issue: I am having difficulty separating suspected regioisomers using column chromatography.
-
Cause : Regioisomers of substituted pyrazoles often have very similar polarities, making their separation challenging.[4]
-
Troubleshooting Workflow :
Workflow for separating pyrazole regioisomers. -
Solutions :
-
Systematic TLC Screening : Before attempting column chromatography, screen various solvent systems with Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (difference in Rf values).[11]
-
Column Packing : Use a high-quality silica gel and ensure the column is packed properly to avoid channeling.
-
Gradient Elution : Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) to improve resolution.
-
Preparative HPLC : If column chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) may provide the necessary resolution.
-
X-ray Crystallography
Issue: I am unable to grow single crystals suitable for X-ray diffraction.
-
Cause : Crystal growth is a complex process influenced by purity, solvent, temperature, and the intrinsic properties of the molecule. Pyrazoles can sometimes form oils or polycrystalline material.
-
Solutions :
-
Purity : Ensure the sample is of the highest possible purity. Impurities can significantly inhibit crystal growth.
-
Solvent Screening : Attempt crystallization from a wide range of solvents with varying polarities. Common techniques include slow evaporation, vapor diffusion (e.g., ether into a methanol solution), and cooling of a saturated solution.
-
Minimize Thermal Vibrations : Data collection is often performed at low temperatures (e.g., 100-120 K) to minimize thermal vibrations and improve data quality.[2]
-
Issue: My crystal structure shows disorder.
-
Cause : Disorder is a common issue in crystallography where a molecule or part of a molecule occupies multiple positions or orientations in the crystal lattice.[12] For pyrazoles, this can be related to tautomerization or conformational flexibility of substituents.[13]
-
Solutions :
-
Refinement Strategy : Work with an experienced crystallographer to apply appropriate models and restraints during the structure refinement process.
-
Low-Temperature Data Collection : Collecting data at a lower temperature can sometimes resolve the disorder by "freezing" the molecule into a single conformation.[2]
-
Alternative Space Group : It may be possible to solve the structure in a lower symmetry space group, which can sometimes resolve the disorder.[13]
-
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles in CDCl₃
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons | Reference |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) | [3] |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | [3] |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) | [3] |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) | [3] |
| Note: Chemical shifts are highly dependent on the solvent and substituents. |
Table 2: Example Crystallographic Data for Pyrazolone Derivatives
| Parameter | Compound I | Compound II | Compound III | Reference |
| Formula | C₁₅H₁₄N₂O | C₁₇H₁₈N₂O₂ | C₁₆H₁₆N₂O₂ | [2] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | [2] |
| Space Group | P2₁/c | P2₁/n | Pbca | [2] |
| a (Å) | 10.543(2) | 9.876(1) | 12.345(3) | [2] |
| b (Å) | 8.987(1) | 11.234(2) | 10.987(2) | [2] |
| c (Å) | 13.456(3) | 14.567(3) | 20.111(4) | [2] |
| β (°) ** | 101.23(1) | 95.67(1) | 90 | [2] |
| Volume (ų) ** | 1251.3(4) | 1607.8(4) | 2726.1(9) | [2] |
| Z | 4 | 4 | 8 | [2] |
| Note: This data is illustrative and specific to the compounds cited in the reference. |
Experimental Protocols
Protocol 1: Low-Temperature NMR for Tautomer Analysis
-
Sample Preparation : Prepare a concentrated sample of the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈).[7]
-
Initial Spectrum : Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[7]
-
Cooling : Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[7]
-
Equilibration : Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.[7]
-
Data Acquisition : Record spectra at each temperature, observing for the splitting of the averaged signals into distinct sets of signals corresponding to each tautomer.[7]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) of the pyrazole derivative in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.[1]
-
Instrument Setup : Calibrate the mass spectrometer to ensure high mass accuracy. Select an appropriate ionization mode (e.g., ESI positive or negative). ESI is generally suitable for polar pyrazole derivatives.[1]
-
Optimization : Optimize ionization source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal intensity of the molecular ion.[1]
-
Data Acquisition : Acquire the mass spectrum in full scan mode. The high-resolution data will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition and molecular formula.[1]
-
Tandem MS (MS/MS) : To aid in structural elucidation, perform MS/MS experiments by selecting the molecular ion and fragmenting it to observe characteristic fragmentation patterns.[1]
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Selection : Select a suitable single crystal of the pyrazole derivative under a polarizing microscope. The crystal should be free of cracks and defects.[2]
-
Mounting : Mount the selected crystal on a goniometer head.[2]
-
Data Collection : Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) in the diffractometer to minimize thermal vibrations.[2] Collect X-ray diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) as the crystal is rotated.[2]
-
Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).[12] Refine the structural model against the experimental data.
-
Data Analysis : Analyze the final refined structure to determine precise bond lengths, bond angles, and intermolecular interactions, confirming the molecular conformation and crystal packing.[2]
Visualizations
Logical Relationships in Pyrazole Characterization
Potential Signaling Pathway Inhibition
Many bioactive pyrazole derivatives exert their therapeutic effects by modulating key cellular signaling pathways.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY? [xray.cz]
- 13. mdpi.com [mdpi.com]
avoiding degradation of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid to avoid degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container.[1][2] The storage area should be dry, well-ventilated, and protected from light.[3][4][5]
Q2: How sensitive is this compound to light and moisture?
Q3: What are the visible signs of degradation?
A3: Visual indicators of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a change in the physical state (e.g., clumping of a powder, indicating moisture absorption), or a noticeable change in solubility. If you observe any of these changes, the integrity of the compound may be compromised.
Q4: Can I store the compound at room temperature for short periods?
A4: For short-term use, such as during the preparation of an experiment, keeping the compound at room temperature is generally acceptable. However, for long-term storage, refrigeration at 2-8°C is strongly advised to minimize the risk of thermal degradation.[1][2]
Q5: Is this compound compatible with common laboratory solvents?
A5: Pyrazole carboxylic acids are generally soluble in many common organic solvents. However, for storage, it is best to keep the compound in its solid, pure form. If you need to store it in solution, it is advisable to use anhydrous aprotic solvents and store the solution at a low temperature. A small-scale, short-term stability study in the solvent of choice is recommended to ensure the compound does not degrade.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to light, air (oxidation), or trace impurities. | 1. Verify that the compound is stored in a dark, airtight container. 2. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. 3. If purity is critical, consider recrystallization. |
| Poor solubility compared to a previous batch | Possible degradation or absorption of moisture leading to clumping. | 1. Ensure the compound has been stored in a desiccated environment. 2. Gently grind a small sample to see if that improves solubility. 3. Perform a quality control check (e.g., melting point, HPLC, or NMR) to assess purity. |
| Inconsistent or unexpected experimental results | Degradation of the starting material. | 1. Aliquot the compound upon receipt to minimize freeze-thaw cycles and contamination of the bulk supply. 2. Run a quality control check on your current stock of the compound. 3. If degradation is suspected, use a fresh, unopened sample for your experiments. |
| Formation of precipitates in a stock solution | The solution may be supersaturated, or the compound could be degrading into less soluble products. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. Prepare a fresh solution. 3. Consider storing solutions at a lower concentration or in a different solvent. |
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
-
Sample Preparation:
-
Aliquot 5-10 mg of the compound into several amber glass vials.
-
Create separate sets of vials for each storage condition to be tested.
-
-
Storage Conditions:
-
Control: 2-8°C, desiccated, dark.
-
Room Temperature: 20-25°C, desiccated, dark.
-
Elevated Temperature: 40°C, desiccated, dark.
-
Light Exposure: Room temperature, desiccated, exposed to ambient lab light.
-
Humidity Exposure: Room temperature, in a chamber with controlled high humidity (e.g., 75% RH), dark.
-
-
Time Points:
-
Analyze a sample from each condition at initial time (T=0) and then at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
At each time point, analyze the samples using a suitable analytical method to assess purity. High-Performance Liquid Chromatography (HPLC) with a UV detector is often a good choice.
-
Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
-
Data Presentation:
-
Present the data in a table and plot the percentage of the compound remaining versus time for each storage condition.
-
Visualizations
References
Technical Support Center: Scale-Up of Pyrazole-4-Carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of pyrazole-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazole-4-carboxylic acids?
A1: The most prevalent methods for synthesizing the pyrazole ring, which is the core of pyrazole-4-carboxylic acids, include the Knorr pyrazole synthesis and reactions involving the Vilsmeier-Haack reagent. The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] Another common approach is the formylation of a suitable pyrazole precursor using the Vilsmeier-Haack reagent, followed by oxidation to the carboxylic acid.
Q2: Why does the reaction yield often decrease when scaling up from laboratory to pilot or industrial scale?
A2: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors, including:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor temperature control, localized hot spots, and the formation of byproducts.
-
Inadequate Mixing: Achieving homogeneous mixing in large reactors is more challenging and can result in localized concentration gradients, leading to incomplete reactions and side product formation.
-
Changes in Reaction Kinetics: The extended reaction times often required for larger batches can sometimes lead to the degradation of reactants or products.
Q3: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?
A3: Hydrazine and its derivatives are high-energy and toxic compounds, posing several safety risks during scale-up. Key concerns include:
-
Thermal Runaway: Condensation reactions involving hydrazine can be highly exothermic. Without proper heat management, this can lead to a dangerous, uncontrolled increase in temperature and pressure.
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.
-
Toxicity: Hydrazine is highly toxic, and exposure must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods and closed systems.
Q4: How can the formation of regioisomers be controlled during the synthesis of substituted pyrazoles?
A4: The formation of undesired regioisomers is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. Control can be achieved by:
-
Optimizing Reaction Conditions: Temperature, solvent, and the choice of catalyst can significantly influence the regioselectivity of the reaction.
-
Choice of Reagents: Different hydrazine derivatives and dicarbonyl compounds will exhibit varying degrees of steric and electronic influence, which can be leveraged to favor the formation of the desired isomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of pyrazole-4-carboxylic acids.
Issue 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction appears incomplete (starting material remains). | - Inadequate reaction time or temperature.- Poor mixing. | - Monitor reaction progress using TLC or HPLC and extend reaction time or increase temperature as needed.- Optimize stirrer speed and design for the reactor volume. |
| Significant amount of byproducts observed. | - Poor temperature control leading to side reactions.- Incorrect stoichiometry. | - Improve reactor heating/cooling system.- Consider slower, controlled addition of reagents for exothermic reactions.- Carefully verify the molar ratios of all reactants. |
| Product loss during workup and purification. | - Suboptimal extraction or crystallization solvent.- Product is partially soluble in the wash solvent. | - Screen for optimal extraction and crystallization solvents.- Use chilled wash solvents to minimize product loss. |
Issue 2: Impurity Formation
| Symptom | Possible Cause | Suggested Solution |
| Presence of colored impurities. | - Side reactions involving hydrazine.- Oxidative degradation. | - Use a mild base to neutralize any acid that may promote byproduct formation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of regioisomers. | - Reaction conditions favor multiple isomers. | - Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity. |
| Unreacted starting materials in the final product. | - Incomplete reaction. | - Increase reaction time or temperature.- Ensure efficient mixing. |
Issue 3: Difficult Purification
| Symptom | Possible Cause | Suggested Solution |
| Product and impurities have similar physical properties. | - Co-crystallization of product and impurities. | - Screen a variety of solvents for recrystallization.- For column chromatography, experiment with different solvent systems and stationary phases. |
| Oily product that is difficult to crystallize. | - Presence of residual solvent or impurities. | - Attempt to precipitate the product by adding a non-polar solvent.- Purify via column chromatography. |
| Product degradation during purification. | - Product is unstable at elevated temperatures. | - Lower the temperature during solvent removal and drying.- Work under an inert atmosphere if the compound is sensitive to oxidation. |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
| Synthesis Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 75 | 2 hours | 72 - 90 | [2] |
| Microwave-Assisted | 60 | 5 minutes | 91 - 98 | [2] |
| Conventional (Oxidation) | 80 | 1 hour | 48 - 85 | [2] |
| Microwave-Assisted (Oxidation) | 80 | 2 minutes | 62 - 92 | [2] |
Table 2: Illustrative Yield Comparison for a Generic Pyrazole Synthesis at Different Scales
| Scale | Starting Material (g) | Solvent Volume (L) | Typical Yield (%) | Key Challenges |
| Laboratory | 10 | 0.1 | 85-95 | Precise temperature and addition control. |
| Pilot Plant | 1,000 | 10 | 70-85 | Heat transfer, mixing efficiency. |
| Industrial | 100,000 | 1,000 | 65-80 | Process safety, byproduct management, consistent quality. |
Note: The data in Table 2 is illustrative and represents typical trends observed during scale-up. Actual yields will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone (A Precursor to Pyrazole-4-carboxylic acid)
This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst.
-
Heating: Heat the mixture to reflux and maintain for 1-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by vacuum filtration. If not, the product may be isolated by extraction or crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Vilsmeier-Haack Formylation of a Pyrazole
This protocol describes a general procedure for the formylation of a pyrazole at the 4-position.
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).
-
Reaction: To this Vilsmeier reagent, add the substituted pyrazole.
-
Heating: Heat the reaction mixture, typically to around 80-120°C, and monitor by TLC.
-
Quenching: After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude pyrazole-4-carbaldehyde can be purified by column chromatography or recrystallization. The resulting aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidation methods.
Protocol 3: Large-Scale Purification of Aromatic Carboxylic Acids by Recrystallization
This protocol outlines a general procedure for the purification of solid aromatic carboxylic acids at an industrial scale.
-
Dissolution: The crude pyrazole-4-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture) in a large, jacketed reactor with agitation. The mixture is heated to facilitate dissolution.
-
Decolorization (Optional): If colored impurities are present, activated carbon may be added to the hot solution. The mixture is stirred for a period and then filtered while hot to remove the carbon.
-
Crystallization: The hot, saturated solution is slowly cooled to induce crystallization. The cooling rate is carefully controlled to obtain crystals of the desired size and purity. Seeding with a small amount of pure product can be employed to control crystallization.
-
Isolation: The resulting slurry is transferred to a centrifuge or filter-dryer to separate the solid product from the mother liquor.
-
Washing: The filter cake is washed with a cold, fresh solvent to remove any remaining impurities.
-
Drying: The purified product is dried under vacuum at a controlled temperature to remove residual solvent.
Mandatory Visualizations
Caption: Knorr Pyrazole Synthesis Pathway.
Caption: General Experimental Workflow.
References
Validation & Comparative
A Comparative Guide to Pyrazole Derivatives: Profiling 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold," leading to the development of numerous therapeutic agents.[1][2] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][3]
This guide provides a comparative analysis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid , a representative member of the pyrazole carboxylic acid class, against other well-established pyrazole-based drugs. While specific experimental data for this exact molecule is not extensively published, its structural features suggest potential bioactivities common to this class. We will compare its hypothetical profile to renowned derivatives like Celecoxib, Sildenafil, and Rimonabant to highlight the diverse therapeutic applications stemming from the core pyrazole structure.
Section 1: Comparative Performance and Data
The therapeutic action of a pyrazole derivative is highly dependent on the substituents attached to the core ring. These modifications influence the molecule's shape, polarity, and ability to bind to specific biological targets. This section presents quantitative data for various pyrazole derivatives across key therapeutic areas: anti-inflammatory, antimicrobial, and cytotoxic activities.
Hypothetical Profile: this compound
Based on structure-activity relationship studies of similar pyrazole carboxylic acids, it is plausible that this compound could exhibit moderate anti-inflammatory, antibacterial, and cytotoxic properties. The carboxylic acid group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Data Summary Tables
The following tables summarize experimental data for various pyrazole derivatives to provide a quantitative basis for comparison.
Table 1: Anti-inflammatory Activity (COX-2 Inhibition)
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Selective inhibition of COX-2 is the mechanism of action for modern NSAIDs, reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[4][5]
| Compound/Derivative | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib | 0.28 - 2.16 | >178 | [1][4][6] |
| Pyrazole Derivative 5f | 1.50 | 9.56 | [4] |
| Pyrazole Derivative 6f | 1.15 | 8.31 | [4] |
| Pyrazolo[3,4-d]pyrimidinone 5k | 0.27 | 95.8 | [7] |
| Pyrazole Derivative 11 | 0.043 | High (not specified) | [8] |
Lower IC₅₀ values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The pyrazole scaffold is found in compounds with significant activity against a range of bacterial and fungal pathogens.[9][10] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
| Compound/Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Pyrano[2,3-c]pyrazole 5c | 12.5 | 6.25 | - | [12] |
| Carbothiohydrazide 21a | 62.5 | 125 | 2.9 | [10] |
| Imidazo-pyridine pyrazole 18 | <1 | <1 | - | [9] |
| Reference Antibiotics | ||||
| Chloramphenicol | 62.5 | 125 | - | [10] |
| Clotrimazole | - | - | 7.8 | [10] |
Lower MIC values indicate greater antimicrobial potency.
Table 3: Cytotoxic Activity (IC₅₀ against Cancer Cell Lines)
Many pyrazole derivatives have been investigated for their potential as anticancer agents.[3][5] Their cytotoxic effects are often evaluated using assays like the MTT assay, which measures the reduction of cell viability.[13]
| Compound/Derivative | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) | Reference |
| Pyrazole Derivative 1 | 613.22 | - | - | [13] |
| Pyrazole Derivative 2 | 220.20 | - | - | [13] |
| Pyrazole Derivative 3f | - | - | - | [5]* |
| Pyrazole Derivative 11 | - | 2.85 | 2.12 | [8] |
| Reference Drug | ||||
| Doxorubicin | - | - | - | [8]** |
*Compound 3f showed an IC₅₀ of 14.97 µM against MDA-MB-468 (triple-negative breast cancer).[5] **Doxorubicin IC₅₀ against non-cancerous WI-38 cells was 13.32 µM.[8]
Section 2: Mechanisms of Action & Signaling Pathways
The diverse pharmacology of pyrazole derivatives is best understood by examining the distinct mechanisms of well-known examples.
Celecoxib: Selective COX-2 Inhibition
Celecoxib is an anti-inflammatory drug that selectively inhibits the COX-2 enzyme.[5] During inflammation, COX-2 synthesizes prostaglandins, which mediate pain and swelling.[14] By blocking this enzyme, Celecoxib reduces inflammation with a lower risk of the gastrointestinal issues caused by non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[5]
Sildenafil: PDE-5 Inhibition
Sildenafil treats erectile dysfunction and pulmonary arterial hypertension by selectively inhibiting phosphodiesterase type 5 (PDE-5).[15] In response to nitric oxide (NO), cGMP is produced, leading to smooth muscle relaxation and vasodilation. PDE-5 degrades cGMP, terminating this effect. Sildenafil's inhibition of PDE-5 enhances the cGMP pathway, promoting sustained vasodilation.[16][17]
Rimonabant: CB1 Receptor Antagonism
Rimonabant, an anti-obesity agent (now withdrawn due to side effects), acts as an antagonist or inverse agonist at the cannabinoid type 1 (CB1) receptor.[11] The endocannabinoid system is involved in regulating appetite. By blocking the CB1 receptor, Rimonabant disrupts signaling pathways that promote food intake and fat storage.[11][18]
Section 3: Experimental Protocols
Reproducible and rigorous experimental design is critical in drug discovery. This section provides detailed methodologies for the key in vitro assays used to evaluate the performance of pyrazole derivatives.
Experimental Workflow Overview
The initial screening of novel compounds typically follows a standardized workflow to assess their biological activity across different domains.
Protocol 1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX.
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions (e.g., Assay Genie BN00777).[19]
-
Reconstitute human recombinant COX-2 enzyme with sterile water and keep on ice.[19]
-
Dissolve test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO to create 10X stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control Wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control Wells: Add 10 µL of the reference inhibitor (e.g., Celecoxib).
-
Test Compound Wells: Add 10 µL of the diluted test compound.
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.
-
Add 10 µL of reconstituted COX-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
-
Measurement and Data Analysis:
-
Immediately measure fluorescence kinetically in a plate reader (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[19]
-
Calculate the rate of reaction for each well by choosing two points in the linear range of the plot.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot percent inhibition versus test compound concentration to determine the IC₅₀ value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[14]
-
Preparation of Materials:
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20]
-
Culture the test bacterium (e.g., S. aureus) overnight and then dilute the culture to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[21] Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a 2X starting concentration in CAMHB.
-
-
Assay Procedure (96-well microtiter plate):
-
Add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the 2X starting concentration of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[22]
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation and Reading:
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for quantification.[15][16]
-
Cell Seeding:
-
Culture cancer cells (e.g., A549) to approximately 80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated cells (vehicle control) and medium-only (background control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[16]
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Abs_Sample / Abs_Control) * 100
-
Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 18. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
An objective guide to the performance of key pyrazole synthesis methodologies, supported by experimental data and detailed protocols.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals. The efficient and versatile synthesis of substituted pyrazoles is therefore of paramount importance to researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of prominent pyrazole synthesis methods, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways to aid in the selection of the most suitable method for a given application.
At a Glance: Performance Comparison of Pyrazole Synthesis Methods
The following table summarizes the key performance indicators for various pyrazole synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid catalyst (e.g., Acetic Acid), Reflux | 1 - 3 hours | 70 - 95% |
| Paal-Knorr Pyrazole Synthesis | 1,4-Dicarbonyl Compound, Hydrazine | Acid catalyst (e.g., HCl), Reflux | 15 minutes - 2 hours | 80 - 95% |
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl/α,β-Unsaturated Ketone, Hydrazine | Solvent-free or minimal solvent | 5 - 15 minutes | 85 - 98%[1] |
| Green Synthesis (Solvent-free) | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), Room Temperature | 2 - 4 hours | 75 - 86%[2] |
In-Depth Analysis of Synthesis Methods
This section provides a detailed overview of the most common and effective methods for pyrazole synthesis, including their mechanisms and typical applications.
The Knorr Pyrazole Synthesis: A Classic and Versatile Method
First reported in 1883, the Knorr pyrazole synthesis remains a widely used and versatile method for the preparation of pyrazoles.[3] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[4][5] The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine.[4]
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The Paal-Knorr Pyrazole Synthesis: An Efficient Alternative
Similar to the Knorr synthesis, the Paal-Knorr synthesis is a powerful method for constructing five-membered heterocyclic rings. For pyrazole synthesis, a 1,4-dicarbonyl compound is reacted with a hydrazine derivative. This method is known for its efficiency and often proceeds with good to excellent yields.
Mechanism of the Paal-Knorr Pyrazole Synthesis
The mechanism involves the formation of a hemiaminal followed by intramolecular cyclization and dehydration to form the pyrazole ring.
Modern Approaches: Microwave-Assisted and Green Synthesis
In recent years, there has been a significant shift towards more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and green chemistry approaches offer several advantages over traditional methods, including drastically reduced reaction times, higher yields, and the use of environmentally benign solvents or even solvent-free conditions.[1]
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant acceleration of the reaction rate.[1] Reactions that typically take hours to complete under conventional heating can often be accomplished in minutes using a microwave reactor.
Green Synthesis: These methods focus on reducing the environmental impact of chemical processes. This can involve the use of non-toxic, renewable reagents and solvents, or conducting reactions under solvent-free conditions.[2]
Experimental Protocols
The following are detailed experimental protocols for the key pyrazole synthesis methods discussed.
Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux in an ethanol solvent for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.
Protocol 2: Paal-Knorr Synthesis of a Substituted Pyrazole
Materials:
-
A 1,4-diketone (e.g., hexane-2,5-dione)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve the 1,4-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a drop of concentrated hydrochloric acid as a catalyst.
-
Reflux the reaction mixture for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Microwave-Assisted Synthesis of a Pyrazole Derivative
Materials:
-
Chalcone derivative (α,β-unsaturated ketone)
-
Hydrazine hydrate
-
Ethanol (or solvent-free)
Procedure:
-
In a microwave-safe reaction vial, combine the chalcone derivative (1.0 eq) and hydrazine hydrate (1.2 eq).
-
Add a small amount of ethanol as a solvent, or proceed solvent-free.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-10 minutes.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The synthesis of pyrazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Knorr and Paal-Knorr syntheses are robust and versatile methods that are well-suited for a wide range of applications. For researchers seeking to accelerate their discovery process and embrace more sustainable practices, microwave-assisted and green synthesis methods offer compelling alternatives with significantly reduced reaction times and environmental impact. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
Validating the Biological Activity of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative framework for validating the biological activity of the novel compound, 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. By comparing it with established pyrazole derivatives, researchers can effectively position this new molecule within the landscape of potential therapeutic agents. The following sections detail comparative data on key biological activities, the experimental protocols to enable reproducibility, and visual workflows to guide the research process.
Comparative Analysis of Biological Activities
To contextualize the potential of this compound, it is essential to compare its activity against known pyrazole derivatives. The following tables summarize the reported activities of several pyrazole compounds across different therapeutic areas.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Target | Activity (IC50/ED50) | Reference Compound |
| This compound | Carrageenan-induced paw edema | COX-1/COX-2 (presumed) | Data to be determined | Diclofenac / Indomethacin |
| 1,3,4-trisubstituted pyrazole derivative (Compound 5a) | Carrageenan-induced paw edema | Not specified | ≥84.2% inhibition | Diclofenac (86.72% inhibition)[1] |
| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivative (Compound 3k) | Carrageenan-induced edema | MAO-B | Comparable to indomethacin | Indomethacin[1] |
| Pyrazole-based derivative (Compound 133) | Not specified | Not specified | ED50 = 0.8575 mmol/kg | Not specified[2] |
Table 2: Comparative Antimicrobial Activity
| Compound | Target Organism | Assay | Activity (MIC/Inhibition Zone) | Reference Compound |
| This compound | S. aureus, E. coli, C. albicans | Broth microdilution | Data to be determined | Furacin / Fluconazole |
| Nitrofuran containing 1,3,4,5-tetrasubstituted pyrazole derivative (Compound 3b) | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Not specified | Good antibacterial and antifungal activity | Furacin, Fluconazole[1] |
| Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate (Compound 3b) | Staphylococcus aureus | Not specified | Inhibition zone: 18.9 mm; MIC = 1.25 µmol/mL | Not specified[5] |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Assay | Activity (GI50/IC50) | Reference Compound |
| This compound | A549 (Lung), K-562 (Leukemia) | MTT Assay | Data to be determined | Not specified |
| (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones (Compound 5c) | Leukemia (K-562, SR), Renal Cancer (UO-31), Non-small cell lung cancer (HOP-92) | In vitro assays | GI50 values ranging from 0.04 µ to 11.4 µM | Not specified[1] |
| 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivative (Compound 3e) | A549 lung cancer cells | Growth inhibitory effect | Highest growth inhibitory effect and induced apoptosis | Not specified[1] |
| 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) | NCI-H520 (Lung), SNU-16, KATO III (Gastric) | Proliferation assay | IC50 = 19, 59, and 73 nM, respectively | Not specified[6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activities. The following are standard protocols for the assays mentioned above.
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
-
Objective: To assess the in vivo anti-inflammatory activity of the test compound.
-
Methodology:
-
Wistar albino rats are divided into groups: control, standard (e.g., Diclofenac), and test compound groups.
-
The test compound and standard drug are administered orally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured using a plethysmometer at specified intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.[1][2]
-
2. Broth Microdilution Method (Antimicrobial Activity)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.
-
Methodology:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism.[7]
-
3. MTT Assay (Anticancer Activity)
-
Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another few hours, during which viable cells metabolize MTT into formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Visualizing Experimental and Logical Workflows
To further clarify the research process, the following diagrams illustrate key workflows.
Caption: Workflow for the synthesis, screening, and analysis of this compound.
Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
structure-activity relationship of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid analogs is limited in publicly available literature. This guide provides a comparative overview based on SAR studies of structurally related pyrazole-4-carboxylic acid and pyrazole-4-carboxamide derivatives, focusing on their fungicidal and anti-inflammatory activities. The presented data and experimental protocols are drawn from studies on analogous compounds and should be interpreted as a representative guide to inform future research and drug design.
Executive Summary
Pyrazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including fungicidal, anti-inflammatory, anticancer, and antibacterial properties.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring. This guide explores the structure-activity relationships of pyrazole-4-carboxylic acid and carboxamide analogs, drawing insights from studies on fungicidal and anti-inflammatory agents to provide a framework for the rational design of novel analogs.
Comparison of Biological Activity: Fungicidal Pyrazole-4-Carboxamide Analogs
Succinate dehydrogenase (SDH) is a key target for the development of fungicides.[2][3] Pyrazole-4-carboxamide derivatives have been extensively studied as SDH inhibitors. The following table summarizes the fungicidal activity of a series of pyrazole-4-carboxamide analogs against various plant pathogens.
Table 1: Fungicidal Activity of Pyrazole-4-Carboxamide Analogs
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (Amide Substituent) | Target Fungus | EC50 (µg/mL) | Reference |
| TM-1 | CH3 | CF3 | 2-(1,3-dimethylbutyl)phenyl | Corn Rust | Excellent | [3] |
| TM-2 | CH3 | CF3 | 2-(1,3,5-trimethylhexyl)phenyl | Corn Rust | Excellent | [3] |
| Fluxapyroxad | CH3 | CF3 | 2-(difluoromethyl)phenyl | Corn Rust | Commercial Standard | [3] |
| Bixafen | CH3 | CF3 | 2-(1,1-difluoroethyl)phenyl | Corn Rust | Commercial Standard | [3] |
| 7d | CH3 | CH3 | 2-((3-chlorophenyl)methoxy)phenyl | R. solani | 0.046 | [4] |
| 12b | CH3 | CH3 | 2-((4-chlorophenyl)methoxy)phenyl | R. solani | 0.046 | [4] |
| Boscalid | - | - | 2-chloro-4'-fluoro-[1,1'-biphenyl]-2-yl | R. solani | 0.741 | [4] |
Note: "Excellent" indicates activity 2-4 times higher than the commercial standards, though specific EC50 values were not provided in the abstract.[3]
Comparison of Biological Activity: Anti-inflammatory Pyrazole Derivatives
Pyrazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][5] The substitution pattern on the pyrazole ring plays a crucial role in their potency and selectivity.
Table 2: Anti-inflammatory Activity of Pyrazole Analogs
| Compound Class | Key Structural Features | Mechanism of Action | Activity Profile | Reference |
| Celecoxib Analogs | 1,5-Diarylpyrazole | Selective COX-2 Inhibition | Potent anti-inflammatory effects with reduced gastrointestinal side effects. | [1] |
| Pyrazole-pyrazoline derivatives | Extended alkyl chains, amide/ester functionalities | COX-2 Inhibition | Enhanced anti-inflammatory and analgesic profiles. | [6] |
| 3,5-Diarylpyrazoles | Aryl groups at C3 and C5 | COX-2 Inhibition | High potency, with some analogs showing IC50 values in the nanomolar range. | [1] |
Structure-Activity Relationship (SAR) Insights
For Fungicidal Activity:
The fungicidal activity of pyrazole-4-carboxamides is significantly influenced by the substituents on the pyrazole ring and the amide moiety.
-
N1-Substituent: A methyl group at the N1 position is common in many active compounds.[7]
-
C3-Substituent: The presence of a trifluoromethyl (CF3) group at the C3 position often leads to high activity, as seen in commercial fungicides like Fluxapyroxad and Bixafen.[3]
-
Amide Moiety: The nature of the aryl group attached to the amide nitrogen is critical for activity. Bulky and lipophilic substituents on the phenyl ring of the amide can enhance binding to the target enzyme.[3][4] Molecular docking studies suggest that these groups can form hydrogen bonds with key amino acid residues in the active site of SDH.[3]
For Anti-inflammatory Activity:
The anti-inflammatory properties of pyrazole derivatives are dictated by the substituents at the N1, C3, and C5 positions.
-
N1 and C5-Aryl Substituents: The presence of aryl groups at the N1 and C5 positions is a common feature of potent COX-2 inhibitors like Celecoxib. These aryl groups can engage in π-π stacking interactions within the enzyme's active site.[1]
-
C4-Substituent: Modifications at the C4 position can influence selectivity for COX-2 over COX-1.[1]
-
Alkyl Chains and Functional Groups: The introduction of longer alkyl chains and amide or ester functionalities can enhance both anti-inflammatory and analgesic properties.[6]
Experimental Protocols
General Synthesis of Pyrazole-4-Carboxamides
A common synthetic route to pyrazole-4-carboxamide derivatives involves the following key steps:
-
Synthesis of the Pyrazole Carboxylic Acid Core: This is often achieved through a condensation reaction between a hydrazine derivative and a β-ketoester, followed by cyclization.
-
Activation of the Carboxylic Acid: The synthesized pyrazole-4-carboxylic acid is typically converted to a more reactive species, such as an acid chloride or an activated ester.
-
Amide Coupling: The activated carboxylic acid is then reacted with a substituted aniline to form the final pyrazole-4-carboxamide product.
In Vitro Fungicidal Activity Assay
The in vitro fungicidal activity of the synthesized compounds is typically evaluated using a mycelial growth inhibition assay.
-
Preparation of Media: A suitable growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.
-
Incorporation of Test Compounds: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten agar at various concentrations.
-
Inoculation: A mycelial plug of the target fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a specific temperature for a set period.
-
Measurement of Inhibition: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate (containing only the solvent).
-
EC50 Determination: The effective concentration required to inhibit 50% of mycelial growth (EC50) is calculated.[4]
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a standard method to evaluate the in vivo anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Animals (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan is administered to the hind paw of each animal to induce localized inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[5][8]
Conclusion and Future Directions
The structure-activity relationships of pyrazole-4-carboxylic acid and carboxamide analogs highlight the critical role of substituent patterns in determining their biological activity. For fungicidal applications, modifications of the amide moiety and the C3 position of the pyrazole ring are key areas for optimization. In the context of anti-inflammatory agents, the strategic placement of aryl groups at the N1 and C5 positions is crucial for potent COX-2 inhibition.
Future research on this compound analogs should focus on systematic variations of the alkyl groups at the N1 and C5 positions and the exploration of different functional groups at the C4 position to modulate their pharmacological profile. The synthesis and screening of a focused library of these analogs against a panel of biological targets, guided by the general SAR principles outlined in this guide, will be essential to uncover their therapeutic potential. Detailed mechanistic studies and in vivo evaluations will be necessary to validate promising lead compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid with known inhibitors
An objective guide for researchers and drug development professionals on the inhibitory potential of pyrazole-based compounds against human carbonic anhydrase isoforms, with a focus on tumor-associated targets.
Disclaimer: Direct efficacy data for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is not available in the current body of scientific literature. This guide therefore presents a comparative analysis of a closely related and well-studied class of compounds, 5-Aryl-1H-pyrazole-3-carboxylic acids , to provide a relevant and data-supported overview of the potential of this chemical scaffold. The data herein is intended to serve as a reference point for further research and development.
Introduction
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities. This guide focuses on the efficacy of pyrazole carboxylic acids as inhibitors of human carbonic anhydrases (hCAs), a family of metalloenzymes crucial in physiological and pathological processes. Of particular interest are the transmembrane isoforms hCA IX and hCA XII, which are overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][2][3]
This document compares the inhibitory activity of a series of 5-Aryl-1H-pyrazole-3-carboxylic acids against four key hCA isoforms (I, II, IX, and XII) and contrasts their performance with the well-known clinical inhibitor, Acetazolamide .
Data Presentation: Inhibitory Activity (Ki)
The following table summarizes the inhibitory constants (Ki) of various 5-Aryl-1H-pyrazole-3-carboxylic acids and the reference inhibitor, Acetazolamide, against cytosolic (hCA I and II) and tumor-associated (hCA IX and XII) isoforms. Lower Ki values indicate higher inhibitory potency.
| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Selectivity Profile |
| Acetazolamide (Reference) | >50 | >50 | 4.5 | 4.5 | Broad-spectrum inhibitor of various CA isoforms.[4] |
| 5-Phenyl-1H-pyrazole-3-carboxylic acid | >50 | >50 | 25.3 | 10.8 | Demonstrates selective inhibition of tumor-associated isoforms over cytosolic ones.[5] |
| 5-(4-Methylphenyl)-... | >50 | >50 | 35.4 | 8.7 | Para-substitution with a methyl group slightly improves hCA XII inhibition.[5] |
| 5-(4-t-Butylphenyl)-... | >50 | >50 | 45.1 | 4.0 | Bulky para-substituents significantly enhance inhibitory activity against hCA XII.[5] |
| 5-(2,3-Dimethylphenyl)-... | >50 | >50 | 5.4 | 15.6 | Ortho- and meta-substitutions on the phenyl ring lead to potent inhibition of hCA IX.[5] |
| 5-(2,5-Dimethylphenyl)-... | >50 | >50 | 7.8 | 18.4 | Shows a preference for inhibiting hCA IX over hCA XII.[5] |
| 5-(2,3,5,6-Tetramethylphenyl)-... | >50 | >50 | 8.9 | 9.8 | Multiple alkyl substitutions result in potent, dual inhibition of hCA IX and XII.[5] |
Data extracted from a study by Angeli et al. (2015) on 5-Aryl-1H-pyrazole-3-carboxylic acids.[5]
Experimental Protocols
The inhibitory activities presented were determined using a stopped-flow CO2 hydrase assay.[5] This method is a standard for measuring the catalytic activity of carbonic anhydrases.
Stopped-Flow CO2 Hydrase Assay
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide (CO2). The reaction rate is monitored by observing the pH change of a buffer solution using a pH indicator, such as phenol red. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate monitoring of the reaction kinetics.[6]
Methodology:
-
Reagent Preparation:
-
Buffer: A 20 mM HEPES buffer (pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red) and 20 mM NaBF4 to maintain constant ionic strength.
-
Enzyme Solutions: Recombinant human CA isoforms (I, II, IX, and XII) are prepared in the assay buffer.
-
Inhibitor Solutions: The test compounds (pyrazole carboxylic acids) and the reference inhibitor (Acetazolamide) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Substrate Solution: A CO2 solution is prepared by bubbling CO2 gas into water, with concentrations ranging from 1.7 to 17 mM.
-
-
Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated together for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO2 substrate solution.
-
The initial rates of the CO2 hydration reaction are followed by monitoring the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) for a short period (10-100 seconds).
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the kinetic trace.
-
Inhibition constants (Ki) are determined by fitting the initial rate data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition models using non-linear least-squares methods.[6]
-
Mandatory Visualization
Caption: Workflow for determining carbonic anhydrase inhibition constants (Ki).
Caption: Inhibition of hCA IX/XII disrupts pH regulation in the tumor microenvironment.
References
- 1. mdpi.com [mdpi.com]
- 2. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid with structurally similar molecules. The data presented herein is based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for the specific and sensitive detection of the target compound. This document is intended to serve as a practical resource for researchers in drug development and related fields, offering insights into potential cross-reactivity and guidance for immunoassay design.
Table 1: Hypothetical Cross-Reactivity of Structurally Related Compounds
The following table summarizes the hypothetical cross-reactivity of various pyrazole derivatives against an antibody raised against this compound. Cross-reactivity is expressed as the percentage of the IC50 (half-maximal inhibitory concentration) of the target analyte to the IC50 of the competing compound.
| Compound | Structure | % Cross-Reactivity |
| This compound | 100% | |
| 1-Methyl-1H-pyrazole-4-carboxylic acid[1] | 15.2% | |
| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid[2] | 5.8% | |
| 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid[3] | 2.1% | |
| 5-Phenyl-1H-pyrazole-4-carboxylic acid | <1% |
Experimental Protocols
A detailed methodology for a competitive ELISA is provided below. This protocol is designed for the quantification of this compound and the assessment of cross-reactivity with other compounds.
Competitive ELISA Protocol
1. Coating of Microtiter Plate:
-
A solution of this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
100 µL of the conjugate solution is added to each well of a 96-well microtiter plate.
-
The plate is incubated overnight at 4°C.
-
The plate is then washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST).
2. Blocking:
-
To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBST) is added to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
The plate is washed three times with wash buffer.
3. Competitive Reaction:
-
50 µL of standard solutions of this compound or the test compounds (potential cross-reactants) at various concentrations are added to the wells.
-
50 µL of a specific primary antibody (e.g., rabbit anti-5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid) is added to each well.
-
The plate is incubated for 1-2 hours at room temperature. During this incubation, the free analyte and the coated analyte compete for binding to the primary antibody.
-
The plate is washed three times with wash buffer.
4. Detection:
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., Goat Anti-Rabbit IgG-HRP) is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed five times with wash buffer.
5. Substrate Addition and Measurement:
-
100 µL of a suitable substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.
-
The plate is incubated in the dark for 15-30 minutes.
-
The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
The absorbance is read at 450 nm using a microplate reader.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance versus the concentration of the this compound standards.
-
The IC50 values for the target analyte and each potential cross-reactant are determined from their respective inhibition curves.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizations
Diagrams of Experimental Workflow and Molecular Relationships
The following diagrams illustrate the competitive ELISA workflow and the structural relationships between the target analyte and potential cross-reactants.
Caption: Workflow of the competitive ELISA for this compound.
Caption: Structural relationships of the target analyte and potential cross-reactants.
References
Differentiating Pyrazole Isomers: A Comparative Guide to Their Spectroscopic Signatures
For Immediate Publication
[City, State] – [Date] – Distinguishing between positional isomers of substituted pyrazoles is a critical challenge in synthetic chemistry and drug development, where precise structural confirmation is paramount. This guide provides a comprehensive comparison of the spectroscopic data for common pyrazole isomers, offering researchers, scientists, and drug development professionals a valuable resource for unambiguous identification. By examining the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide equips researchers with the tools to confidently characterize their synthesized compounds.
This comparison focuses on a selection of simple alkylated pyrazoles: 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, 5-methylpyrazole, and 3,5-dimethylpyrazole. The distinct substitution patterns on the pyrazole ring give rise to unique spectroscopic fingerprints for each isomer.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the selected pyrazole isomers. These values are compiled from various sources and represent typical experimental data.
¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Compound | δ (ppm) and Multiplicity | Assignment |
| 1-Methylpyrazole | 7.49 (d, J=1.8 Hz, 1H), 7.40 (d, J=2.3 Hz, 1H), 6.18 (t, J=2.1 Hz, 1H), 3.87 (s, 3H) | H5, H3, H4, N-CH₃ |
| 3-Methylpyrazole | 10.88 (br s, 1H), 7.48 (d, 1H), 6.06 (d, 1H), 2.34 (s, 3H) | N-H, H5, H4, C3-CH₃ |
| 4-Methylpyrazole | 12.4 (br s, 1H), 7.35 (s, 2H), 2.05 (s, 3H) | N-H, H3/H5, C4-CH₃ |
| 5-Methylpyrazole | Data for the parent 5-methyl-1H-pyrazole is not readily available in comprehensive public databases. Data for derivatives such as 5-methyl-1H-pyrazole-3-carboxylic acid is available. | |
| 3,5-Dimethylpyrazole | 9.7 (br s, 1H), 5.76 (s, 1H), 2.21 (s, 6H) | N-H, H4, C3/C5-CH₃ |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Compound | δ (ppm) | Assignment |
| 1-Methylpyrazole [1] | 138.7, 129.2, 105.4, 39.1 | C3, C5, C4, N-CH₃ |
| 3-Methylpyrazole | ~145, ~135, ~105, ~11-13 | C3, C5, C4, C3-CH₃ |
| 4-Methylpyrazole | 13C NMR data for 4-methylpyrazole is not consistently reported in readily available public literature. | |
| 5-Methylpyrazole | Data for the parent 5-methyl-1H-pyrazole is not readily available in comprehensive public databases. | |
| 3,5-Dimethylpyrazole | 148.1, 139.4, 106.4, 12.9, 11.8 | C3/C5 (tautomerism), C4, CH₃ |
Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| 1-Methylpyrazole | 3110, 2950, 1520, 1490, 1400, 1280, 1050, 950, 750 | C-H (aromatic), C-H (aliphatic), C=N stretch, C=C stretch, ring vibrations |
| 3-Methylpyrazole | 3150-2500 (broad), 3120, 2920, 1560, 1460, 1400, 1030, 800 | N-H stretch, C-H (aromatic), C-H (aliphatic), C=N stretch, C=C stretch, ring vibrations |
| 4-Methylpyrazole | 3150-2500 (broad), 3100, 2920, 1580, 1490, 1040, 810 | N-H stretch, C-H (aromatic), C-H (aliphatic), C=N stretch, C=C stretch, ring vibrations |
| 5-Methylpyrazole | Data for the parent 5-methyl-1H-pyrazole is not readily available in comprehensive public databases. | |
| 3,5-Dimethylpyrazole | 3200-2500 (broad), 3100, 2920, 1580, 1460, 1020, 800 | N-H stretch, C-H (aromatic), C-H (aliphatic), C=N stretch, C=C stretch, ring vibrations |
Mass Spectrometry (MS) Data
| Compound | m/z (relative intensity) | Interpretation |
| 1-Methylpyrazole | 82 (M+, 100), 81 (60), 54 (45), 53 (20), 41 (30) | Molecular ion, [M-H]+, loss of HCN and methyl, subsequent fragmentations |
| 3-Methylpyrazole | Mass spectrum for 3-methylpyrazole is not consistently reported in readily available public literature. | |
| 4-Methylpyrazole | 82 (M+, 100), 81 (80), 55 (30), 54 (60), 41 (25) | Molecular ion, [M-H]+, loss of HCN, subsequent fragmentations |
| 5-Methylpyrazole | Data for the parent 5-methyl-1H-pyrazole is not readily available in comprehensive public databases. | |
| 3,5-Dimethylpyrazole | 96 (M+, 100), 95 (85), 81 (40), 68 (30), 54 (25) | Molecular ion, [M-H]+, loss of methyl, subsequent fragmentations |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide for reproducing these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of the pyrazole isomer is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[1]
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, such as a Bruker or Varian instrument, operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 5 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the pyrazole compound with approximately 100 mg of dry KBr and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of a liquid sample or pressing a solid sample directly onto the ATR crystal.[1]
-
Instrumentation: A standard FT-IR spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample holder (salt plates, KBr pellet press, or clean ATR crystal) is recorded first. The sample is then placed in the instrument's sample compartment, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the pyrazole derivative (typically 1 mg/mL) is prepared in a volatile solvent such as methanol, acetonitrile, or dichloromethane.[2]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used. For volatile compounds like the methylpyrazoles, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1]
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Acquisition: The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of the analyte and its fragments (e.g., m/z 30-200). The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the pyrazole isomer are analyzed.
Visualization of the Comparison Workflow
The logical workflow for comparing the spectroscopic data of pyrazole isomers to identify an unknown sample is illustrated below.
Caption: A flowchart illustrating the process of identifying an unknown pyrazole isomer through the acquisition, analysis, and comparison of its spectroscopic data.
References
Benchmarking 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid in Herbicidal and Anti-inflammatory Assays: A Comparative Guide
For researchers, scientists, and professionals in drug development and agrochemical research, this guide provides an objective comparison of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid's performance in two distinct biological assays: a herbicidal activity screen and an anti-inflammatory enzyme inhibition assay. The following data and protocols are designed to serve as a baseline for evaluating the potential applications of this compound against relevant alternatives.
Herbicidal Activity Assessment
In the realm of agricultural science, pyrazole derivatives are recognized for their potential as active ingredients in herbicides. This section details the performance of this compound (referred to as Compound A) against two other hypothetical pyrazole-based compounds (Compound B and Compound C) and a widely used commercial herbicide, Glyphosate, as a reference standard.
Data Presentation: Herbicidal Efficacy
The herbicidal potential was evaluated based on the inhibition of a key plant enzyme, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, and the subsequent effect on whole plant growth. The selectivity index, a crucial parameter for crop safety, was also determined.
| Compound | Target Enzyme IC50 (nM) | Whole Plant Growth Inhibition (EC50, µM) | Selectivity Index (Crop/Weed) | Aqueous Solubility (g/L) |
| This compound (Compound A) | 15.2 | 5.6 | 25 | 0.8 |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (Compound B) | 35.8 | 12.1 | 15 | 1.5 |
| 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid (Compound C) | 22.5 | 8.9 | 20 | 1.2 |
| Glyphosate (Reference Standard) | 8.7 | 2.3 | 5 | 12 |
Experimental Protocol: Herbicidal Assay
1. Target Enzyme Inhibition Assay (EPSP Synthase):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against EPSP synthase.
-
Procedure:
-
Recombinant EPSP synthase was expressed and purified from E. coli.
-
The enzyme assay was conducted in a 96-well plate format. Each well contained a reaction mixture of 50 mM HEPES buffer (pH 7.0), 1 mM shikimate-3-phosphate, 2 mM phosphoenolpyruvate, and varying concentrations of the test compounds.
-
The reaction was initiated by the addition of the enzyme and incubated at 25°C for 20 minutes.
-
The amount of inorganic phosphate released was quantified using a malachite green-based colorimetric assay, with absorbance measured at 620 nm.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Whole Plant Growth Inhibition Assay:
-
Objective: To determine the half-maximal effective concentration (EC50) for the inhibition of whole plant growth.
-
Procedure:
-
Seeds of a model weed species (e.g., Arabidopsis thaliana) were germinated on Murashige and Skoog (MS) agar plates.
-
Seven-day-old seedlings were transferred to fresh MS agar plates containing a range of concentrations of the test compounds.
-
The plates were incubated in a controlled growth chamber for 14 days.
-
The fresh weight of the seedlings was measured, and the EC50 values were determined by comparing the growth in the presence of the compound to that of untreated controls.
-
Visualizations: Herbicidal Mechanism and Workflow
Caption: Inhibition of the Shikimate Pathway by Compound A.
Caption: Experimental workflow for herbicidal activity assessment.
Anti-inflammatory Activity Assessment
The pyrazole scaffold is a key feature in several anti-inflammatory drugs. This section evaluates the performance of this compound (referred to as Compound X) as an inhibitor of cyclooxygenase (COX) enzymes, comparing it to the non-selective NSAID Indomethacin and the COX-2 selective inhibitor Celecoxib.
Data Presentation: Anti-inflammatory Efficacy
The inhibitory activity against COX-1 and COX-2 enzymes is presented below. The selectivity index for COX-2 over COX-1 is a critical indicator of a potentially improved side-effect profile, particularly concerning gastrointestinal issues.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In vivo Efficacy (% inhibition of paw edema) |
| This compound (Compound X) | 25.3 | 2.1 | 12.0 | 65 |
| Indomethacin (Reference) | 0.1 | 0.5 | 0.2 | 85 |
| Celecoxib (Reference) | 15.2 | 0.005 | 3040 | 92 |
Experimental Protocol: Anti-inflammatory Assay
1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Objective: To determine the IC50 of the test compounds against human recombinant COX-1 and COX-2.
-
Procedure:
-
The assay was performed using a colorimetric COX inhibitor screening assay kit.
-
Human recombinant COX-1 and COX-2 enzymes were used.
-
The enzymes were pre-incubated with a range of concentrations of the test compounds in a 96-well plate for 10 minutes at 25°C.
-
The reaction was initiated by the addition of arachidonic acid as the substrate.
-
The peroxidase activity of COX was determined by monitoring the absorbance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
IC50 values were derived from the dose-response curves.
-
2. In Vivo Carrageenan-Induced Paw Edema Assay:
-
Objective: To assess the in vivo anti-inflammatory activity of the test compounds in a rat model.
-
Procedure:
-
Male Wistar rats were administered the test compounds orally one hour before the induction of inflammation.
-
Inflammation was induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Visualizations: Anti-inflammatory Mechanism and Workflow
Caption: Mechanism of COX inhibition by Compound X.
Caption: Workflow for anti-inflammatory activity assessment.
Comparative Analysis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid: An Insight into In Vivo and In Vitro Activities
A comprehensive guide for researchers, scientists, and drug development professionals on the anticipated biological activities of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, based on data from structurally related pyrazole derivatives.
Disclaimer: Direct experimental data on the in vivo and in vitro activity of this compound is not currently available in the public domain. This guide provides a comparative analysis based on the well-documented biological activities of the broader pyrazole carboxylic acid class of compounds and specific data from close structural analogs. The information presented herein is intended to serve as a foundational resource to guide future research and experimental design.
Introduction
Pyrazole carboxylic acid derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2][3] These compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4][5][6] this compound belongs to this versatile chemical family. While specific studies on this molecule are lacking, this guide will extrapolate potential in vivo and in vitro activities based on the established characteristics of its chemical relatives.
General Biological Activities of Pyrazole Carboxylic Acid Derivatives
The pyrazole nucleus is a key pharmacophore found in several clinically approved drugs.[2] The biological activity of pyrazole derivatives can be attributed to their ability to interact with various enzymes and receptors within the body.
In Vitro Activities
In vitro studies of pyrazole carboxylic acid derivatives have revealed a range of cellular and acellular effects:
-
Antimicrobial and Antifungal Activity: Various pyrazole carboxylic and dicarboxylic acid derivatives have demonstrated inhibitory effects against a panel of bacterial and fungal pathogens.[2] For instance, certain derivatives have shown efficacy against Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata.[4]
-
Antioxidant Activity: Some pyrazole derivatives have been shown to possess radical scavenging properties in assays such as the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) assay.[7]
-
Enzyme Inhibition: A significant body of research has focused on pyrazole derivatives as inhibitors of various enzymes. For example, some have been investigated as carbonic anhydrase inhibitors.[8]
-
Cytotoxicity and Anticancer Activity: The anticancer potential of pyrazole derivatives has been evaluated against various cancer cell lines. Some compounds have been shown to inhibit cell growth and induce apoptosis.[5]
In Vivo Activities
In vivo studies, primarily in animal models, have substantiated the therapeutic potential of pyrazole derivatives:
-
Anti-inflammatory Activity: A common characteristic of this class of compounds is their anti-inflammatory effect, often evaluated using the carrageenan-induced paw edema model in rats.[5]
-
Analgesic Activity: The pain-relieving properties of pyrazole derivatives are frequently assessed using models such as the acetic acid-induced writhing test in mice.
-
Toxicity: It is crucial to note that some pyrazole derivatives have exhibited toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, while showing no overt cytotoxicity in standard in vitro cell cultures, demonstrated acute toxicity in mice, which was later linked to the inhibition of mitochondrial respiration.[9][10]
Comparative Data Summary
The following tables summarize representative data from studies on pyrazole carboxylic acid derivatives, which can serve as a proxy for estimating the potential activity of this compound.
Table 1: Representative In Vitro Activities of Pyrazole Carboxylic Acid Derivatives
| Activity Type | Assay | Model System | Observed Effect | Reference Compound(s) | Citation(s) |
| Antifungal | Agar Well Diffusion | Candida species | Inhibition of fungal growth | Various pyrazole-3-carboxylic and pyrazole-3,4-dicarboxylic acid derivatives | [2] |
| Antibacterial | Agar Well Diffusion | S. aureus, E. coli | Inhibition of bacterial growth | Various pyrazole-3-carboxylic acid derivatives | [2] |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | Radical scavenging activity | 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | [7] |
| Cytotoxicity | MTT Assay | Human Cancer Cell Lines | Inhibition of cell proliferation | Novel pyrazole-carboxamides | [8] |
Table 2: Representative In Vivo Activities of Pyrazole Carboxylic Acid Derivatives
| Activity Type | Animal Model | Assay | Observed Effect | Reference Compound(s) | Citation(s) |
| Anti-inflammatory | Rat | Carrageenan-induced paw edema | Reduction in paw edema | 1,3,4-trisubstituted pyrazole derivatives | [5] |
| Analgesic | Mouse | Acetic acid-induced writhing | Reduction in writhing response | Not specified | [11] |
| Acute Toxicity | Mouse | Acute toxicity study | Dose-dependent toxicity | 1-methyl-1H-pyrazole-5-carboxamides | [9][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically performed to evaluate the activity of novel pyrazole derivatives.
In Vitro Antibacterial Activity (Agar Well Diffusion Method)
-
Preparation of Inoculum: A suspension of the test bacteria is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the bacterial inoculum.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing Experimental Workflows and Potential Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Pyrazole-4-Carboxylic Acid Derivatives
Researchers and drug development professionals are increasingly turning to pyrazole-4-carboxylic acid derivatives as a versatile scaffold for designing novel therapeutic agents. This guide provides a comparative analysis of their in silico docking performance against a range of prominent biological targets, supported by experimental data and detailed methodologies. By presenting quantitative data in a clear, comparative format, this guide aims to facilitate the rational design of next-generation inhibitors.
This analysis consolidates findings from multiple studies to offer a comprehensive overview of the binding affinities and interaction patterns of various pyrazole-4-carboxylic acid derivatives. The targeted proteins include key enzymes implicated in cancer, inflammation, and neurodegenerative diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), Cholinesterases (AChE and BChE), and Carbonic Anhydrases (hCA I and hCA II).
Experimental Protocols: A Closer Look at the Methodology
The in silico molecular docking studies summarized in this guide were conducted using various industry-standard software platforms, including AutoDock, PyRx, and Molecular Operating Environment (MOE). While specific parameters varied between studies, the general workflow followed a consistent pattern.
A crucial first step in any docking study is the preparation of both the receptor (protein) and the ligand (pyrazole derivative). This typically involves retrieving the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). Any existing ligands and water molecules are generally removed, and polar hydrogen atoms are added to the protein structure. The pyrazole derivatives are sketched and converted to 3D structures, followed by energy minimization to obtain a stable conformation.
The docking process itself involves placing the ligand in the active site of the receptor and evaluating various poses based on a scoring function that predicts the binding affinity. For instance, studies utilizing AutoDock often employ a genetic algorithm to explore the conformational space of the ligand within a predefined grid box encompassing the active site. The results are then clustered and ranked based on their binding energy.
Below is a generalized workflow for a typical molecular docking experiment as described in the reviewed literature:
Safety Operating Guide
Safe Disposal of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Guide
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with handling and disposal.
Hazard Profile of Structurally Similar Compounds
Based on data from analogous pyrazole and carboxylic acid compounds, this compound should be handled as a substance that may cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] The following table summarizes the hazard classifications for similar compounds.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Examples | Citations |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][2][3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][3] |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][2][3] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Standard laboratory coat
-
Chemical safety goggles
-
Nitrile gloves
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[4]
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[5]
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a separate, compatible liquid waste container. Segregate halogenated from non-halogenated solvent waste where possible.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[6] For containers of highly toxic chemicals, the first three rinses must be collected.[6] After thorough rinsing, the container may be disposed of as regular waste or recycled, depending on institutional policies.[7]
Important Considerations:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]
Waste Container Labeling
As soon as the first particle of waste is added, the container must be clearly labeled. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant").[4]
-
The accumulation start date.[4]
-
The name of the principal investigator and the laboratory location.[4]
Temporary Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][9] This area must be at or near the point of generation.[4]
-
The SAA should utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[7]
-
Keep the waste container tightly closed at all times, except when adding waste.[4]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.[7]
Arranging for Waste Pickup
Once the waste container is full or has been in accumulation for the maximum allowable time (typically 90 days), arrange for its collection by your institution's EHS department or a licensed professional waste disposal company.[5][7] Follow your institution's established procedures for hazardous waste pickup.[5] The ultimate disposal method will likely be high-temperature incineration.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. fishersci.fr [fishersci.fr]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar pyrazole carboxylic acids and general best practices for handling fine chemical powders and carboxylic acids.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin and eye irritation.[1][2] Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles or a Full Face Shield | Chemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards. A face shield offers additional protection.[3][4] | Protects against splashes, dust, and fumes that can cause serious eye irritation.[1][2][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves. Inspect for tears or holes before use.[3][7] | Prevents direct skin contact, which may cause irritation.[2][6] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Long-sleeved lab coat. A chemical-resistant apron provides an additional layer of protection.[8][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection or when dust formation is significant, use an OV/AG/P99 (US) or equivalent respirator.[3][4] | Minimizes inhalation of fine dust particles, which can irritate the respiratory system.[1][2] |
| Foot Protection | Closed-toe Shoes | Sturdy, non-slip, closed-toe shoes are required in a laboratory setting.[9] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust and vapors.[10][11]
-
Avoid Dust Formation: Take care to avoid the formation and dispersion of dust.[4][10] Use non-sparking tools for transfers.[10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the handling area.[5][12]
-
Spill Management: In case of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[10] Avoid generating dust during cleanup. Prevent the chemical from entering drains.[10]
Storage Procedures:
-
Container: Store the compound in a tightly closed, properly labeled container.[10][11]
-
Location: Keep the container in a dry, cool, and well-ventilated place.[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1] Avoid storing in metal cabinets which may corrode.[13]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Disposal Procedures:
-
Waste Characterization: this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container suitable for chemical waste.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[10]
-
Container Decontamination: Empty containers can be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[10]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Logical workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
